Jatrorrhizine
Description
This compound has been reported in Nandina domestica, Xylopia parviflora, and other organisms with data available.
isolated from bark of Enantia chlorantha (Annonaceae); structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTLAHSTUOXGQF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189767 | |
| Record name | Jatrorrhizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3621-38-3 | |
| Record name | Jatrorrhizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3621-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jatrorrhizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jatrorrhizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Jatrorrhizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JATRORRHIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091S1F8V5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Jatrorrhizine: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine (B191652) is a protoberberine isoquinoline (B145761) alkaloid with a growing body of research highlighting its diverse pharmacological activities. As interest in this natural compound for drug development intensifies, a comprehensive understanding of its botanical sources, distribution, and analytical methodologies is paramount. This technical guide provides an in-depth overview of this compound, focusing on its natural origins, quantitative distribution in various plant species, detailed experimental protocols for its analysis, and insights into its molecular mechanisms of action.
Natural Sources and Plant Distribution of this compound
This compound is widely distributed throughout the plant kingdom, primarily within the families Berberidaceae, Ranunculaceae, Menispermaceae, Papaveraceae, Annonaceae, and Rutaceae.[1][2][3][4] The alkaloid is typically found in the roots, rhizomes, and stem bark of these plants.[1][3]
Major Plant Genera Containing this compound
Several genera are recognized as significant sources of this compound:
-
Berberis (Barberry): Various species of Berberis are well-documented to contain this compound.[1][3] These shrubs are characterized by their yellow wood and spiny deciduous or evergreen nature.[3]
-
Coptis (Goldthread): Species such as Coptis chinensis are traditional sources of protoberberine alkaloids, including this compound, primarily in their rhizomes.[1][3][4]
-
Tinospora: Tinospora cordifolia and Tinospora sagittata are notable sources of this compound.[1][3][4]
-
Mahonia (Oregon Grape): This genus, closely related to Berberis, contains this compound in its stem and other parts.[2][3][5]
-
Phellodendron (Cork Tree): The bark of Phellodendron amurense is a known source of this compound.[1][3]
-
Corydalis: Several species within this genus have been identified to contain this compound.[3][6][7]
-
Jateorhiza: Jateorhiza palmata is another significant source of this alkaloid.
Quantitative Distribution of this compound in Various Plant Species
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the season of collection. The following tables summarize the quantitative data available in the literature.
| Plant Species | Plant Part | This compound Content (% w/w) | Reference |
| Berberis asiatica | Not Specified | 0.264 ± 0.012 | [8] |
| Berberis lycium | Not Specified | 0.072 ± 0.004 | [9] |
| Mahonia japonica | Stem | Varies (qualitative) | [2] |
| Mahonia aquifolium | Stem Bark | Varies (qualitative) | [8] |
| Phellodendron amurense | Root Bark | Highest concentration | [5] |
| Phellodendron amurense | Trunk Bark | High concentration | [5] |
| Phellodendron amurense | Perennial Branch Bark | Moderate concentration | [5] |
| Phellodendron amurense | Annual Branches | Low concentration | [5] |
| Phellodendron amurense | Leaves | Lowest concentration | [5] |
Table 1: this compound Content in Berberis, Mahonia, and Phellodendron Species
| Plant Species | Plant Part | This compound Content (µg/mL or other units) | Reference |
| Coptis chinensis | Rhizome | 12.35 µg/mL (in mixed standard solution) | [10] |
| Tinospora cordifolia | Stem | Varies (qualitative) | [11] |
Table 2: this compound Content in Coptis and Tinospora Species
Experimental Protocols
Extraction and Isolation of this compound
Protocol 1: Acid-Base Extraction from Medicinal Plants [9]
-
Pulverization: Grind the dried plant material (e.g., roots, rhizomes, bark) into a coarse powder.
-
Acidic Extraction: Reflux the powdered material with an acidic aqueous solvent (0.1-2% acid such as HCl or H₂SO₄ in water, ethanol, or methanol) to extract the alkaloids in their salt form.
-
Solvent Recovery: Concentrate the extract under reduced pressure to remove the solvent.
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in an acidic aqueous solution.
-
Wash the acidic solution with an immiscible organic solvent (e.g., chloroform, ethyl acetate) to remove neutral and weakly basic impurities.
-
Adjust the pH of the aqueous phase to alkaline (pH 8-14) using a base (e.g., ammonia, NaOH).
-
Extract the liberated free base of this compound with an organic solvent.
-
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve a purity of over 80%.
Protocol 2: Methanolic Extraction from Mahonia Stem [2]
-
Sample Preparation: Pulverize 2 g of Mahonia stem.
-
Ultrasonication:
-
Sonicate the pulverized material in 10 mL of methanol (B129727) for 30 minutes.
-
Repeat the sonication twice with 5 mL of methanol for 20 minutes each.
-
-
Centrifugation and Filtration:
-
Combine the extracts and centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Protocol 3: RP-HPLC for Quantification in Phellodendri Amurensis Cortex [3]
-
Chromatographic System:
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (B52724) and water containing 0.1% phosphoric acid in a gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 345 nm.
-
-
Sample Preparation: Prepare extracts of Phellodendri Amurensis Cortex and filter before injection.
-
Quantification: Create a calibration curve using a certified reference standard of this compound. The average recovery for this compound using this method has been reported to be 98.94%.
Protocol 4: UPLC-QQQ-MS/MS for Quantification in Coptis chinensis Rhizome [10]
-
Chromatographic System:
-
Column: Waters Acquity UPLC C18 (2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).
-
0-3 min: 10-14% B
-
3-9 min: 14-16% B
-
9-13 min: 16-25% B
-
13-14 min: 25-80% B
-
14-16 min: 80% B
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare extracts of Coptis chinensis rhizome.
-
-
Quantification: Generate a calibration curve from the standard solution and determine the concentration in the samples.
Signaling Pathways and Experimental Workflows
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
MAPK/NF-κB/NLRP3 Signaling Pathway
This compound has been shown to inhibit the inflammatory response in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway.[1][12] It attenuates the phosphorylation of ERK, p38, and JNK, which are components of the MAPK pathway. This, in turn, inhibits the phosphorylation of NF-κB p65, preventing its translocation to the nucleus and subsequent activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-18.[1]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism.[13][14][15][16][17] this compound has been reported to modulate this pathway, which is often dysregulated in various diseases, including cancer.[3]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant materials.
Conclusion
This compound is a promising isoquinoline alkaloid with a broad spectrum of pharmacological activities. Its widespread occurrence in various medicinal plants, particularly in the genera Berberis, Coptis, and Mahonia, makes it an accessible target for natural product research. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound in plant matrices. Furthermore, the elucidation of its interactions with key signaling pathways, such as MAPK/NF-κB and PI3K/AKT/mTOR, offers valuable insights for future drug discovery and development efforts. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the scientific understanding and therapeutic application of this compound.
References
- 1. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia aquifolium Collected in Various Vegetation Seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104327072A - Method for extraction and preparation of this compound and application of this compound in preparation of medicine for prevention and treatment of colon cancer - Google Patents [patents.google.com]
- 10. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Putative Biosynthetic Pathway of Jatrorrhizine in Plants: A Technical Guide
Executive Summary
Jatrorrhizine, a protoberberine isoquinoline (B145761) alkaloid, exhibits a wide range of pharmacological activities, making it a compound of significant interest for therapeutic development. Understanding its biosynthetic pathway in plants is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the central intermediate of benzylisoquinoline alkaloid biosynthesis, (S)-reticuline. We detail the enzymatic conversions leading to the formation of key intermediates, present available quantitative data for the involved enzymes, and provide detailed experimental protocols for their characterization. The proposed pathway involves a series of methylation, oxidation, and demethylation reactions, highlighting the intricate enzymatic machinery plants employ to synthesize this complex natural product. While significant progress has been made in elucidating this pathway, the precise enzyme responsible for the final demethylation step remains to be definitively identified, representing a key area for future research.
Introduction
This compound is a naturally occurring quaternary protoberberine alkaloid found in various medicinal plants, including species from the genera Coptis, Berberis, and Tinospora. It has garnered considerable attention for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and hypoglycemic effects. The intricate chemical structure of this compound is assembled through a multi-step enzymatic pathway originating from the shikimate pathway and the subsequent formation of benzylisoquinoline alkaloids (BIAs). This guide focuses on the specific steps downstream of the pivotal BIA intermediate, (S)-reticuline, leading to the formation of this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a branch of the protoberberine alkaloid pathway. The proposed sequence of reactions, based on current literature, is outlined below and illustrated in the pathway diagram.
The pathway commences with the conversion of (S)-reticuline, a central precursor for a vast array of BIAs, into (S)-scoulerine. This reaction is catalyzed by the well-characterized berberine (B55584) bridge enzyme (BBE) . Following the formation of (S)-scoulerine, a series of methylation and demethylation steps are proposed to yield this compound.
The key enzymatic steps are:
-
Oxidative cyclization of (S)-reticuline: The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the formation of the protoberberine scaffold by forming a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline to produce (S)-scoulerine.[1][2]
-
Methylation of (S)-scoulerine: The 9-hydroxyl group of (S)-scoulerine is methylated by (S)-scoulerine 9-O-methyltransferase (SOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to form (S)-tetrahydrocolumbamine.[3][4]
-
Further Methylation to (S)-Tetrahydropalmatine: While not a direct precursor to this compound, a related reaction involves the methylation of the 2-hydroxyl group of (S)-tetrahydrocolumbamine by columbamine O-methyltransferase (CoOMT) to yield (S)-tetrahydropalmatine. This highlights the role of O-methyltransferases in modifying the protoberberine core.
-
Proposed Demethylation of a Protoberberine Intermediate: The putative pathway to this compound from a methylated protoberberine intermediate, such as palmatine, involves a demethylation step. The specific enzyme responsible for the O-demethylation at the C-3 position has not yet been definitively identified in the context of this compound biosynthesis. However, the involvement of 2-oxoglutarate/Fe(II)-dependent dioxygenases in the O-demethylation of other benzylisoquinoline alkaloids has been established, suggesting a similar enzymatic mechanism may be at play.[5]
-
Oxidation to this compound: The final step is the oxidation of the tetrahydroprotoberberine ring system to the fully aromatic quaternary ammonium (B1175870) ion characteristic of this compound. This is likely catalyzed by a tetrahydroprotoberberine oxidase (THPO) , a type of flavin-dependent oxidase.[6]
Mandatory Visualization: Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from (S)-Reticuline.
Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes implicated in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the plant species and the specific assay conditions.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | Vmax / Specific Activity | Source Organism |
| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | 0.6 - 11.5 | Not consistently reported | Eschscholzia californica, Papaver somniferum |
| (S)-Scoulerine 9-O-methyltransferase | SOMT | (S)-Scoulerine, SAM | (S)-Tetrahydrocolumbamine, SAH | (S)-Scoulerine: ~5 | 260 pkat/mg | Berberis wilsoniae, Coptis japonica |
| Columbamine O-methyltransferase | CoOMT | Columbamine, SAM | Palmatine, SAH | Columbamine: ~25 | Not consistently reported | Coptis japonica |
| Tetrahydroprotoberberine Oxidase | THPO | (S)-Tetrahydroberberine (Canadine) | Berberine | (S)-Tetrahydroberberine: ~10 | Not consistently reported | Berberis wilsoniae |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.
Heterologous Expression of Biosynthetic Enzymes in E. coli
This protocol describes the general workflow for expressing plant-derived enzymes in a bacterial host for subsequent characterization.
Objective: To produce recombinant enzymes for in vitro assays.
Materials:
-
Full-length cDNA of the target enzyme (e.g., BBE, SOMT, CoOMT)
-
pET expression vector (e.g., pET-28a)
-
E. coli competent cells (e.g., BL21(DE3))
-
LB medium and agar (B569324) plates with appropriate antibiotics (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Cloning: Subclone the full-length cDNA of the target enzyme into the pET expression vector.
-
Transformation: Transform the recombinant plasmid into E. coli BL21(DE3) competent cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Expression: Inoculate a single colony into LB medium with the antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant protein with elution buffer.
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Mandatory Visualization: Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.
O-Methyltransferase (OMT) Activity Assay
This protocol is a general method for determining the activity of OMTs like SOMT and CoOMT.
Objective: To quantify the catalytic activity of a purified OMT.
Materials:
-
Purified OMT enzyme
-
Substrate (e.g., (S)-scoulerine, columbamine)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
S-adenosyl-L-homocysteine (SAH) for standard curve
-
HPLC system with a C18 column and UV or mass spectrometry detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate at various concentrations, and a fixed concentration of SAM.
-
Initiation: Start the reaction by adding the purified OMT enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or methanol).
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the substrate and product using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid).
-
Detect and quantify the product peak by comparing its retention time and/or mass-to-charge ratio with an authentic standard.
-
-
Quantification: Calculate the amount of product formed based on a standard curve of the authentic product.
-
Kinetic Analysis: Determine the initial velocity at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Tetrahydroprotoberberine Oxidase (THPO) Assay
This protocol outlines a method for assaying the activity of THPO.
Objective: To measure the rate of oxidation of a tetrahydroprotoberberine substrate.
Materials:
-
Purified THPO enzyme
-
Substrate (e.g., (S)-tetrahydrocolumbamine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Spectrophotometer or HPLC system
Procedure:
-
Spectrophotometric Assay:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and the substrate.
-
Initiate the reaction by adding the purified THPO enzyme.
-
Monitor the increase in absorbance at a wavelength characteristic of the oxidized product (e.g., ~345 nm for berberine-type alkaloids) over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
-
HPLC-based Assay:
-
Follow a similar reaction setup and termination procedure as described for the OMT assay.
-
Analyze the reaction mixture by HPLC to separate and quantify the substrate and the oxidized product.
-
Calculate the amount of product formed over time to determine the reaction rate.
-
Conclusion and Future Directions
The putative biosynthetic pathway of this compound in plants is a complex and fascinating example of natural product biosynthesis. While the core steps involving the conversion of (S)-reticuline to methylated protoberberine intermediates are relatively well-understood, the final steps leading to this compound, particularly the proposed O-demethylation, require further investigation. The definitive identification and characterization of the O-demethylase responsible will be a significant step forward in fully elucidating this pathway.
Future research should focus on:
-
Identification of the O-demethylase: Employing transcriptomics, proteomics, and functional genomics approaches to identify the enzyme responsible for the demethylation of protoberberine alkaloids.
-
Quantitative Enzyme Kinetics: Performing detailed kinetic analysis of all enzymes in the pathway to understand the flux control and identify potential rate-limiting steps.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microbial or plant systems for the enhanced production of this compound and related alkaloids.
This technical guide provides a solid foundation for researchers in the field and highlights the exciting opportunities for future discoveries in the biosynthesis of this medicinally important alkaloid.
References
- 1. DNA-binding affinities and sequence specificities of protoberberine alkaloids and their demethylated derivatives: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Jatrorrhizine: A Deep Dive into its Mechanism of Action in Metabolic Disorders
A Technical Guide for Researchers and Drug Development Professionals
Jatrorrhizine (B191652), a protoberberine alkaloid found in several medicinal plants like Coptis chinensis, has emerged as a promising therapeutic agent for a range of metabolic disorders, including type 2 diabetes, obesity, hyperlipidemia, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, with a focus on key signaling pathways, supported by quantitative data from preclinical studies.
Core Mechanisms of Action
This compound exerts its metabolic benefits through a multi-pronged approach, primarily by modulating key signaling pathways involved in glucose and lipid homeostasis, reducing inflammation, and improving endothelial function.
Activation of the AMPK Signaling Pathway
A central mechanism of this compound's action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[5] Activation of AMPK triggers a cascade of events that collectively improve metabolic health:
-
Enhanced Glucose Uptake and Utilization: this compound upregulates the expression of glucose transporters (GLUT1, GLUT2, and GLUT4), facilitating the transport of glucose into cells and thereby reducing blood glucose levels.[1]
-
Inhibition of Hepatic Gluconeogenesis: By activating AMPK, this compound helps to suppress the production of glucose in the liver, a key contributor to hyperglycemia in diabetes.[1][6]
-
Stimulation of Fatty Acid Oxidation: Activated AMPK promotes the breakdown of fatty acids for energy production, in part by upregulating carnitine palmitoyltransferase 1A (CPT1A).[1][7]
-
Inhibition of Lipogenesis: this compound downregulates the expression of key lipogenic enzymes such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS), thereby reducing the synthesis of new fatty acids.[1][7]
Enhancement of Insulin (B600854) Signaling
This compound has been shown to improve insulin sensitivity by modulating the insulin signaling pathway. It upregulates the expression of key components of this pathway, including insulin receptor substrate 2 (IRS2) and the regulatory subunit of phosphoinositide 3-kinase (PI3KR1). This leads to increased phosphorylation of protein kinase B (Akt), which in turn promotes glucose uptake and utilization, thereby reducing insulin resistance.[1]
Regulation of Lipid Metabolism
This compound plays a significant role in regulating lipid metabolism, contributing to its anti-obesity and hypolipidemic effects.[1][7] In addition to its effects via AMPK, this compound directly influences the expression of genes critical for cholesterol homeostasis:
-
Increased LDL Receptor Expression: It enhances the expression of the hepatic low-density lipoprotein receptor (LDLR), which is responsible for clearing LDL cholesterol from the circulation.[1]
-
Modulation of Cholesterol Synthesis and Excretion: this compound reduces the protein levels of 3-hydroxy-3-methyl glutaryl coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[1] Concurrently, it increases the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby promoting cholesterol excretion.[1][8]
-
Activation of PPAR-α: this compound upregulates the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in promoting fatty acid oxidation.[1][7]
References
- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [ouci.dntb.gov.ua]
- 5. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. This compound hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Herbal Medicine in the Treatment of Non-Alcoholic Fatty Liver Diseases-Efficacy, Action Mechanism, and Clinical Application [frontiersin.org]
Unveiling the Therapeutic Potential of Jatrorrhizine: A Comprehensive Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical guide on the pharmacological properties of Jatrorrhizine (B191652), a protoberberine alkaloid with significant therapeutic promise. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive overview of this compound's multifaceted biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Introduction
This compound is a naturally occurring isoquinoline (B145761) alkaloid found in several medicinal plants, including Coptis chinensis (Huanglian) and Phellodendron amurense (Huangbai), which have a long history of use in traditional Chinese medicine.[1][2][3] Modern pharmacological research has identified this compound as a molecule with a broad spectrum of activities, including anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects.[2][4][5] This guide delves into the core pharmacological properties of this compound, presenting key findings in a structured and accessible format to facilitate further research and development.
Pharmacological Properties and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways and molecular targets. This section outlines its key pharmacological activities, supported by experimental evidence.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties in various experimental models. Its mechanism of action primarily involves the suppression of pro-inflammatory signaling pathways.
Key Signaling Pathway: One of the central pathways inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[6] In response to inflammatory stimuli, such as Helicobacter pylori infection, this compound has been shown to restrain the activation of the NLRP3 inflammasome and the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][7]
Caption: this compound's anti-inflammatory mechanism. (Within 100 characters)
Anti-diabetic Effects
This compound exhibits significant anti-diabetic properties by improving glucose metabolism and insulin (B600854) sensitivity.[4]
Key Signaling Pathway: The Akt/AMP-activated protein kinase (AMPK)/endothelial nitric oxide synthase (eNOS) signaling pathway plays a crucial role in this compound's anti-diabetic action.[8] By activating this pathway, this compound promotes glucose uptake and utilization, thereby lowering blood glucose levels.[4][8]
Caption: this compound's anti-diabetic mechanism. (Within 100 characters)
Anti-cancer Effects
This compound has demonstrated promising anti-cancer activity against various cancer cell lines, particularly colorectal cancer.[2][9] Its mechanisms include inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.[2][9]
Key Signaling Pathway: The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is a key target of this compound.[2][9] By inhibiting this pathway, this compound can suppress the proliferation and metastatic potential of cancer cells.[2][9]
Caption: this compound's anti-cancer mechanism. (Within 100 characters)
Neuroprotective Effects
This compound exhibits neuroprotective properties by mitigating oxidative stress and neuronal apoptosis.[10][11]
Mechanism of Action: In models of neuronal injury, such as hydrogen peroxide (H₂O₂)-induced damage in PC12 cells, this compound has been shown to enhance the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1), while reducing the production of reactive oxygen species (ROS).[10] This antioxidant activity contributes to its ability to protect neurons from damage.[10]
Caption: this compound's neuroprotective mechanism. (Within 100 characters)
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the pharmacological effects of this compound.
Table 1: Anti-cancer Activity of this compound
| Cell Line | Assay | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HCT-116 | MTT | 6.75 ± 0.29 | 72 | [2][9] |
| HT-29 | MTT | 5.29 ± 0.13 | 72 | [2][9] |
Table 2: Anti-diabetic Activity of this compound in Animal Models
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Alloxan-induced diabetic mice | This compound | 50 mg/kg, 100 mg/kg | - | Significantly decreased blood glucose levels. | [12] |
| db/db mice | This compound | - | - | Potent inhibition of gut microbiota modulation and reduction of blood glucose. | [4] |
| STZ-induced diabetic rats | This compound | 50 mg/kg, 100 mg/kg | 8 weeks | Increased body weight, alleviated blood glucose, and decreased serum insulin. | [8] |
Table 3: Neuroprotective Activity of this compound
| Cell Line | Insult | This compound Concentration (µM) | Key Findings | Reference |
| PC12 | H₂O₂ (200 µM) | 0.01 - 10.0 | Markedly elevated cell viability and activities of antioxidant enzymes (SOD and HO-1). | [10] |
| SH-SY5Y | Aβ 25-35 | - | Enhanced cell proliferation and inhibited apoptosis. | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay for Anti-cancer Activity
-
Cell Lines: HCT-116 and HT-29 human colorectal carcinoma cells.[1][13]
-
Procedure:
-
Seed cells in 96-well plates at a density of 1.0 × 10⁴ cells/well and allow them to adhere overnight.[1][13]
-
Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1][14]
-
Measure the absorbance at 570 nm using a microplate reader.[1][14]
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.[1]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the expression levels of proteins in signaling pathways such as NF-κB, Wnt/β-catenin, and Akt/AMPK/eNOS.[2][8][15][16]
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-NF-κB, p-Akt, p-AMPK, p-eNOS) overnight at 4°C.[2][8][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[17]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[2][19]
-
In Vivo Animal Models
-
Animal Strain: BALB/c nude mice.[2]
-
Procedure:
-
Subcutaneously inject 2 × 10⁶ HCT-116 cells into the right flank of each mouse.[2]
-
When tumors reach a palpable size, randomly divide the mice into control and treatment groups.[2]
-
Administer this compound (e.g., 2.5 or 5 mg/kg) or a vehicle control via intraperitoneal injection daily for a specified period (e.g., 21 days).[2]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).[2]
-
-
Procedure:
-
Orally inoculate rats with a suspension of H. pylori.[15]
-
After a period to allow for the establishment of gastritis (e.g., 4 weeks), treat the rats with this compound or a vehicle control daily for a specified duration (e.g., 14 days).[7][15]
-
At the end of the treatment period, collect stomach tissues for histological examination (H&E and AB-PAS staining) and measurement of inflammatory markers (e.g., cytokines via ELISA) and protein expression (Western blotting).[7][15][21][22]
-
-
Animal Strain: db/db mice (a model for type 2 diabetes).[4][23][24][25]
-
Procedure:
-
At a specified age (e.g., 6-8 weeks), divide the mice into control and treatment groups.[24]
-
Administer this compound or a vehicle control daily via oral gavage for a set period (e.g., 4-8 weeks).[23]
-
Monitor body weight and fasting blood glucose levels regularly.[25]
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.[24]
-
At the end of the study, collect blood and tissues for analysis of biochemical parameters (e.g., insulin, lipids) and protein expression in relevant tissues (e.g., liver, muscle, adipose tissue).[8]
-
Neuroprotective Effect in PC12 Cells
-
Cell Line: PC12 rat pheochromocytoma cells.[10]
-
Procedure:
-
Seed PC12 cells and allow them to differentiate with nerve growth factor (NGF).
-
Pre-treat the cells with different concentrations of this compound for 24 hours.[10]
-
Induce neuronal injury by exposing the cells to hydrogen peroxide (H₂O₂) (e.g., 200 µM) for 12 hours.[10]
-
Assess cell viability using the MTT assay.[10]
-
Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.[26]
-
Determine the activity of antioxidant enzymes such as SOD and GSH using commercially available kits.[10][26]
-
Evaluate apoptosis using flow cytometry after Annexin V/PI staining.[10]
-
Conclusion and Future Directions
This compound is a promising natural compound with a wide array of pharmacological properties that warrant further investigation for its therapeutic potential in various diseases. The evidence presented in this guide highlights its significant anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects, which are mediated through the modulation of key signaling pathways.
Future research should focus on:
-
Conducting more extensive preclinical studies to establish the safety and efficacy of this compound in a wider range of disease models.
-
Elucidating the detailed molecular mechanisms and identifying novel targets of this compound.
-
Optimizing its pharmacokinetic properties through drug delivery systems or medicinal chemistry approaches to enhance its bioavailability and therapeutic efficacy.
-
Initiating well-designed clinical trials to translate the promising preclinical findings into tangible benefits for patients.
This in-depth technical guide serves as a valuable resource for the scientific community to accelerate the research and development of this compound as a novel therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. This compound inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride Suppresses Proliferation, Migration, and Secretion of Synoviocytes In Vitro and Ameliorates Rat Models of Rheumatoid Arthritis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Akt/AMPK/eNOS Signaling Pathways in Blood Vessel of Diabetes Rats [yydbzz.com]
- 9. This compound inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of this compound on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoglycemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 | MDPI [mdpi.com]
- 14. jcdr.net [jcdr.net]
- 15. This compound attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antihyperglycemic and Antiobesity Effects of JAL2 on db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. biorxiv.org [biorxiv.org]
A Technical Guide to Preliminary In Vitro Studies on Jatrorrhizine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of Jatrorrhizine, a naturally occurring protoberberine alkaloid. This compound has garnered significant attention for its potential as an anti-cancer agent, demonstrating inhibitory effects across a range of cancer cell lines.[1] This document consolidates quantitative data on its cytotoxic activity, details key experimental protocols for its assessment, and illustrates the molecular signaling pathways involved in its mechanism of action.
Quantitative Cytotoxic Activity of this compound
This compound's cytotoxic effects have been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. The data reveals a dose- and time-dependent inhibition of cell proliferation. A summary of reported IC₅₀ values is presented below.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration (hours) | Reference |
| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 | 72 | [2] |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 | 72 | [2] |
| C8161 | Metastatic Melanoma | 47.4 ± 1.6 | Not Specified | [3] |
| HCE-T | Human Corneal Epithelial | > 400 | Not Specified | [4] |
Note: In some studies, effective concentrations rather than specific IC₅₀ values were reported. For instance, this compound has shown inhibitory effects on liver cancer cells (HepG2, HCCLM3) at concentrations from 0.5–16.0 µM after 48 hours.
Key Experimental Protocols
Standardized protocols are crucial for the accurate assessment of cytotoxicity. The following are detailed methodologies for key in vitro assays used to evaluate the effects of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 1.0 x 10⁴ cells/well and incubate overnight under standard conditions (37°C, 5% CO₂).[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent like DMSO, and further diluted in fresh culture medium. Incubate for specified durations (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Gently shake the plate for approximately 10 minutes to ensure complete solubilization. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[2][5]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration.
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7]
Protocol:
-
Cell Culture and Treatment: Culture cells to a suitable confluence and treat with this compound at desired concentrations for a specific time.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[8]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash them at least once with cold PBS.[8]
-
RNase Treatment and Staining: Resuspend the cell pellet in a PI staining solution that contains RNase A. RNase treatment is crucial to prevent the staining of RNA, ensuring that PI fluorescence is directly proportional to the DNA content.[6]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of the PI signal allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][6]
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the expression and activation of proteins involved in signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the BCA assay.[9]
-
SDS-PAGE: Denature the protein samples by boiling in SDS loading buffer. Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane several times with wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11][12]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.[9]
Molecular Mechanisms and Signaling Pathways
This compound exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[13][14] this compound has been shown to inhibit this pathway, leading to decreased cell proliferation. This inhibition results in the reduced phosphorylation of key downstream effectors such as AKT, S6K1, and 4E-BP1.[15]
The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in regulating cellular responses to various stimuli, including proliferation and apoptosis.[16] this compound has been observed to inhibit key components of these pathways, such as ERK, JNK, and p38, contributing to its anti-cancer effects.[1]
This compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells. Mechanistically, it can upregulate tumor suppressor proteins like p53, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[17][18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, ultimately executing the apoptotic process.[17] Furthermore, this compound can induce cell cycle arrest, for example in the S phase or G0/G1 transition, by upregulating cell cycle inhibitors like p21 and p27.[2][3]
General Experimental Workflow
A typical in vitro investigation into the cytotoxicity of a compound like this compound follows a logical progression from broad screening to detailed mechanistic studies.
Conclusion and Future Directions
Preliminary in vitro studies consistently demonstrate that this compound possesses significant cytotoxic and anti-proliferative properties against various cancer cell lines. Its mechanisms of action involve the modulation of key cellular signaling pathways, including PI3K/AKT/mTOR and MAPK, leading to cell cycle arrest and the induction of apoptosis.
While these findings are promising, further research is necessary to fully elucidate its therapeutic potential.[1] Future investigations should focus on more comprehensive toxicity studies, exploring potential synergies with existing chemotherapeutic agents, and advancing to in vivo models to validate these in vitro findings.[16] The development of this compound derivatives could also offer enhanced efficacy and improved pharmacokinetic profiles.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. This compound hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. origene.com [origene.com]
- 10. arigobio.com [arigobio.com]
- 11. biomol.com [biomol.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Jatrorrhizine: A Technical Guide to its Discovery, Traditional Use, and Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine (B191652) is a protoberberine isoquinoline (B145761) alkaloid, a significant bioactive compound derived from numerous medicinal plants.[1][2][3] With the molecular formula C₂₀H₂₀NO₄, it is a key constituent of herbs that have been staples in traditional medicine for centuries, particularly in Traditional Chinese Medicine (TCM) and Ayurveda.[1] Plants such as Coptis chinensis (Huang Lian), Phellodendron amurense, and various species of Berberis and Tinospora are primary natural sources.[1][2] Historically used to treat ailments ranging from dysentery to inflammatory conditions, modern pharmacological research has validated and expanded upon these traditional applications. Scientific investigations have revealed this compound's potent anti-inflammatory, anti-diabetic, anticancer, and antimicrobial properties, making it a compound of high interest for contemporary drug discovery and development. This guide provides an in-depth overview of its historical context, key pharmacological activities supported by quantitative data, detailed experimental protocols, and the signaling pathways through which it exerts its therapeutic effects.
Discovery and Historical Use in Traditional Medicine
The use of this compound predates its formal isolation and characterization, as it is a principal active component in plants with a long and rich history in traditional medical systems.
-
Traditional Chinese Medicine (TCM): Herbs rich in this compound, such as Coptidis Rhizoma (Huang Lian) and Phellodendri Cortex (Huang Bai), have been used for centuries.[1][2] In TCM, these herbs are known for their "heat-clearing" and "dampness-drying" properties.[1] They have been traditionally prescribed for conditions like bacterial diarrhea, gastroenteritis, inflammatory disorders, abdominal pain, and diabetes.[1]
-
Ayurvedic Medicine: Plants from the Berberis genus, such as Berberis aristata, are sources of this compound and have been used in Ayurvedic practices to treat conditions like urinary tract infections.[1] Another celebrated herb in Ayurveda, Tinospora cordifolia (Guduchi), contains this compound and is revered as a rejuvenating tonic with a wide range of applications.
The formal discovery and isolation of this compound occurred as part of the broader scientific effort in the 19th and 20th centuries to identify the active chemical constituents of medicinal plants. It is found in a wide array of plant families, including Berberidaceae, Ranunculaceae, Menispermaceae, Papaveraceae, and Rutaceae.[1][4]
Pharmacological Properties and Mechanisms of Action
Modern scientific inquiry has elucidated several key pharmacological activities of this compound, revealing its potential to modulate critical cellular signaling pathways involved in various diseases.
Anti-Diabetic Activity
This compound has demonstrated significant potential as a hypoglycemic agent, acting through multiple mechanisms to regulate glucose metabolism.[1][2] Its effects are linked to the inhibition of key carbohydrate-metabolizing enzymes and the activation of central metabolic regulators like AMP-activated protein kinase (AMPK).[1]
AMPK is a master metabolic sensor that, when activated, promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. This compound activates the AMPK pathway, which contributes to its anti-diabetic effects by improving insulin (B600854) sensitivity and promoting glucose utilization in cells.[1]
| Target Enzyme | Activity | IC₅₀ Value | Reference |
| α-Glucosidase | Inhibition | Data indicates strong inhibition, specific IC₅₀ not found in searches. | [1] |
| Aldose Reductase (AR) | Inhibition | Data indicates strong inhibition, specific IC₅₀ not found in searches. | [1] |
| Neuraminidase (Bacterial) | Inhibition | 37.0 ± 1.8 µM | [1] |
| Acetylcholinesterase (AChE) | Inhibition | 0.57 µM | [1] |
This protocol is adapted from standard methodologies used to assess the inhibitory potential of compounds on α-glucosidase activity.[5][6]
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate (B84403) buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.1 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1.25 mM.
-
Prepare various concentrations of this compound by dissolving it in the phosphate buffer. Acarbose is used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the this compound solution (or control).
-
Add 100 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Immediately begin monitoring the absorbance at 405 nm using a microplate reader at 37°C for a set period (e.g., 20-30 minutes). The production of p-nitrophenol from pNPG hydrolysis results in a yellow color.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.
-
Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, and reducing the production of inflammatory mediators.
In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκBα protein is degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). This compound has been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory responses.
This protocol describes a common in vitro method to assess the anti-inflammatory activity of a compound.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Prior to the main experiment, determine the non-toxic concentration range of this compound on RAW 264.7 cells. Seed cells in a 96-well plate, treat with various concentrations of this compound for 24 hours, and assess viability using the MTT reagent.
-
-
Nitric Oxide (NO) Inhibition Assay:
-
Seed RAW 264.7 cells (e.g., 2.5 x 10⁵ cells/well) in a 48-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
-
Griess Reaction for Nitrite (B80452) Measurement:
-
Mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Anticancer Activity
This compound has been shown to inhibit the proliferation and metastasis of various cancer cells, including colorectal and breast cancer, and to induce apoptosis (programmed cell death). One of the key pathways it targets is the Wnt/β-catenin signaling pathway.
In many cancers, the Wnt/β-catenin pathway is aberrantly activated. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate target genes responsible for cell proliferation and metastasis (e.g., c-Myc, Cyclin D1). This compound has been found to inhibit this pathway, leading to a decrease in nuclear β-catenin and the suppression of tumor growth.
| Cell Line | Cancer Type | IC₅₀ Value (72h) | Reference |
| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 µM | |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 µM | |
| SW480 | Colorectal Carcinoma | Inhibits at 12.5-75 µM |
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT-116) and dilute to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 490-540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentrations.
-
Antimicrobial and Antiprotozoal Activity
This compound exhibits broad-spectrum activity against various pathogens.
| Organism | Activity | MIC / IC₅₀ Value | Reference |
| Staphylococcus aureus (MRSA, SA1199B) | Antibacterial | MIC: 64 mg/L | [7] |
| Plasmodium falciparum | Antiplasmodial | IC₅₀: 0.36 µg/mL | [8] |
Note: this compound also shows a synergistic effect with antibiotics like norfloxacin (B1679917) against MRSA, reducing the antibiotic's effective MIC.[7]
This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., MRSA) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (no turbidity) is observed.
-
Isolation Methodologies
The extraction and purification of this compound from plant material are crucial for research and development. The following protocols outline common laboratory-scale isolation procedures.
Workflow: General Isolation and Purification
Protocol 1: Isolation from Phellodendron amurense
-
Extraction: Extract dried, powdered Phellodendron amurense bark with 60% ethanol (B145695) in a shaking incubator for 24 hours at room temperature.
-
Preparation: Lyophilize (freeze-dry) the resulting extract to obtain a powder.
-
Column Chromatography:
-
Pack a column with dextran (B179266) gel (e.g., Sephadex LH-20).
-
Dissolve the freeze-dried extract and load it onto the column.
-
Elute the column sequentially with 60% ethanol, followed by water, and then 100% ethanol.
-
Collect fractions continuously throughout the elution process.
-
-
Purification and Identification: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Pool the pure fractions and evaporate the solvent to yield the purified compound. Confirm the structure using spectroscopic methods like NMR and Mass Spectrometry.
Protocol 2: Isolation from Mahonia species (Utilizing pH properties)
This method leverages the phenolic hydroxyl group of this compound for selective retention.[9][10]
-
Stationary Phase Preparation: Prepare a stationary phase by mixing silica gel with 10% (w/w) sodium carbonate solution to create a basic environment. Pack this into a flash chromatography column.
-
Extraction and Loading: Prepare a methanolic extract of the plant material. Apply the concentrated extract to the top of the prepared column.
-
Elution of Other Alkaloids: Elute the column with a non-polar to moderately polar solvent system (e.g., pentane (B18724) followed by ethyl acetate). Alkaloids like berberine, which lack the acidic phenolic group, will elute from the column.
-
Elution of this compound: The basic silica gel traps the acidic this compound. After other alkaloids have been washed off, adjust the mobile phase to a lower pH (acidic) to neutralize the phenolate (B1203915) ion. This will release the this compound, allowing it to be eluted from the column.
-
Purification: Collect the this compound-containing fractions and confirm purity as described in Protocol 1.
Conclusion
This compound stands as a compelling example of a natural product whose historical use in traditional medicine is strongly supported by modern pharmacological evidence. Its multifaceted mechanisms of action, including the modulation of critical signaling pathways such as AMPK, NF-κB, and Wnt/β-catenin, underscore its therapeutic potential across a spectrum of diseases, including metabolic disorders, inflammatory conditions, and cancer. The quantifiable data on its bioactivity provide a solid foundation for further preclinical and clinical investigation. The detailed protocols for its isolation and biological evaluation included in this guide offer a practical framework for researchers. As the demand for novel therapeutic agents continues to grow, this compound represents a promising lead compound for drug development, warranting continued exploration to fully harness its clinical utility.
References
- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 7. This compound suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity Antiplasmodial | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 9. Item - Studies on the isolation and structure elucidation of berberine, (â)-β-hydrastine, and this compound from goldenseal root (Hydrastis canadensis L.) and Mahonia x media âWinter sunâ stem bark - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 10. pubs.acs.org [pubs.acs.org]
Jatrorrhizine's Role in Regulating Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine (B191652), a protoberberine alkaloid primarily isolated from the medicinal herb Coptis chinensis (Huang Lian), has garnered significant scientific interest for its diverse pharmacological activities.[1] Emerging evidence has highlighted its profound impact on the composition and function of the gut microbiota, suggesting that many of its therapeutic effects may be mediated through this complex ecosystem. This technical guide provides an in-depth analysis of the current understanding of this compound's role in regulating the gut microbiota, with a focus on its application in inflammatory bowel disease and neurodegenerative disorders. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of this compound on Gut Microbiota
This compound has been shown to significantly alter the gut microbial landscape in preclinical models of ulcerative colitis (UC) and Alzheimer's disease (AD). The following tables summarize the quantitative changes in bacterial abundance observed in key studies.
Table 1: Modulation of Gut Microbiota in a DSS-Induced Ulcerative Colitis Mouse Model by this compound [1]
| Taxonomic Level | Taxon | DSS Model Group (Relative Abundance %) | This compound-Treated Group (Relative Abundance %) | Direction of Change |
| Phylum | Deferribacteres | Significantly Increased | Decreased | ↓ |
| Proteobacteria | Significantly Increased | Decreased | ↓ | |
| Genus | Akkermansia | Decreased | Increased | ↑ |
| Escherichia-Shigella | Increased | Decreased | ↓ | |
| Desulfovibrio | Increased | Decreased | ↓ | |
| Mucispirillum | Increased | Decreased | ↓ |
Table 2: Modulation of Gut Microbiota in an APP/PS1 Alzheimer's Disease Mouse Model by this compound [2]
| Taxonomic Level | Taxon | APP/PS1 Model Group (Relative Abundance %) | This compound-Treated Group (High Dose) (Relative Abundance %) | Direction of Change |
| Phylum | Firmicutes | Altered | Modulated towards wild-type levels | ↔ |
| Bacteroidetes | Altered | Modulated towards wild-type levels | ↔ | |
| Genus | Lactobacillus | Altered | Modulated towards wild-type levels | ↔ |
| Bifidobacterium | Altered | Enriched | ↑ | |
| Faecalibaculum | Altered | Enriched | ↑ |
Core Mechanisms of Action: Signaling Pathways
This compound's regulation of the gut microbiota is intricately linked to the modulation of host signaling pathways. The following diagrams illustrate the key pathways implicated in its therapeutic effects.
Experimental Workflow for Investigating this compound's Effects
The study of this compound's impact on the gut microbiota typically involves a multi-step experimental process, from animal modeling to molecular analysis.
Experimental workflow for studying this compound's effects on gut microbiota.
NOS2 Signaling Pathway in Ulcerative Colitis
In the context of ulcerative colitis, this compound has been shown to modulate the Nitric Oxide Synthase 2 (NOS2) signaling pathway, which is a key driver of inflammation. This effect is correlated with specific changes in the gut microbiota.[1][3]
This compound's modulation of the NOS2 pathway via the gut microbiota.
Wnt/β-catenin and NF-κB Signaling Pathways
While the direct impact of this compound on the Wnt/β-catenin and NF-κB pathways has been documented, particularly in cancer models, the precise role of the gut microbiota in mediating these effects is an active area of investigation.[1][4][5] It is hypothesized that microbial metabolites influenced by this compound could play a role in modulating these pathways in the gut.
Direct effects of this compound on Wnt/β-catenin and NF-κB pathways.
Experimental Protocols
Animal Models
-
DSS-Induced Colitis Model:
-
Animals: C57BL/6 mice, 6-8 weeks old.
-
Induction: Administration of 2.5-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water for 5-7 consecutive days.[6]
-
This compound Treatment: Oral gavage of this compound (typically 50-100 mg/kg) daily, starting concurrently with or prior to DSS administration.[1]
-
-
APP/PS1 Alzheimer's Disease Model:
-
Animals: APP/PS1 double-transgenic mice.
-
This compound Treatment: Long-term oral gavage of this compound (e.g., 5 or 10 mg/kg) for several months.[2]
-
16S rRNA Gene Sequencing and Analysis
-
Fecal DNA Extraction:
-
Fecal pellets are collected and stored at -80°C.
-
DNA is extracted using a commercial kit such as the PowerSoil DNA Isolation Kit.[2]
-
-
PCR Amplification:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers (e.g., 341F and 806R).[2]
-
-
Sequencing:
-
Amplicon libraries are sequenced on a high-throughput platform, such as the Illumina MiSeq.
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed using pipelines like QIIME2 or DADA2.
-
Sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.
-
Western Blot Analysis
-
Protein Extraction:
-
Colon tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
-
Electrophoresis and Transfer:
-
Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NOS2, PPAR-γ, β-catenin, p-NF-κB).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent modulator of the gut microbiota. Its ability to reverse dysbiosis by promoting beneficial bacteria like Akkermansia and reducing pathobionts such as Desulfovibrio is a key mechanism underlying its anti-inflammatory effects in models of ulcerative colitis.[1] The correlation between these microbial shifts and the downregulation of the pro-inflammatory NOS2 pathway, potentially via PPAR-γ activation by microbial metabolites like butyrate, provides a compelling mechanistic link.[1]
In the context of Alzheimer's disease, this compound's capacity to modulate the gut microbiota and enrich beneficial genera like Bifidobacterium and Faecalibaculum is associated with improved cognitive function in preclinical models.[2] This highlights the potential of targeting the gut-brain axis with this compound as a therapeutic strategy for neurodegenerative disorders.
However, several key areas require further investigation. A significant gap in the current literature is the lack of direct quantitative data on the effects of this compound on short-chain fatty acid (SCFA) production. While the role of butyrate is inferred, direct measurements of acetate, propionate, and butyrate levels following this compound treatment are needed to confirm this mechanistic link.
Furthermore, while this compound is known to modulate the NF-κB and Wnt/β-catenin signaling pathways, the extent to which these effects are mediated by the gut microbiota remains to be fully elucidated.[1][4] Future studies should aim to disentangle the direct effects of this compound on host cells from the indirect effects mediated by the altered microbial milieu.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diseases associated with gut dysbiosis. Its ability to beneficially modulate the gut microbiota and influence key host signaling pathways provides a strong rationale for its further development. For researchers and drug development professionals, this compound represents a promising natural product for the development of novel microbiota-targeted therapies. Future clinical trials are warranted to translate these preclinical findings into effective treatments for inflammatory and neurodegenerative diseases.
References
- 1. This compound alleviates ulcerative colitis via regulating gut microbiota and NOS2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Balances the Gut Microbiota and Reverses Learning and Memory Deficits in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates ulcerative colitis via regulating gut microbiota and NOS2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates DSS-Induced Ulcerative Colitis by Regulating the Intestinal Barrier Function and Inhibiting TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Jatrorrhizine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrorrhizine (JAT), a protoberberine isoquinoline (B145761) alkaloid predominantly found in plants of the Berberis and Coptis genera, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of this compound. It delves into its multifaceted mechanisms of action, including its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. Key signaling pathways modulated by this compound are elucidated, and detailed experimental protocols for investigating its neuroprotective efficacy are provided. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential in the context of neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a growing global health challenge. The pathological hallmarks of these conditions often include neuronal loss, neuroinflammation, oxidative stress, and the accumulation of misfolded proteins. Current therapeutic strategies offer limited efficacy, primarily providing symptomatic relief without halting the underlying neurodegenerative processes.[1][2] This underscores the urgent need for novel therapeutic agents that can target the complex and multifactorial nature of these diseases.
This compound, a natural alkaloid, has garnered considerable attention for its diverse pharmacological activities, including anti-diabetic, anti-cancer, and antimicrobial effects.[3][4] More recently, a growing body of evidence has highlighted its neuroprotective potential.[3][5] This guide aims to consolidate the existing scientific literature on the neuroprotective effects of this compound, providing a technical resource for researchers and drug development professionals.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a combination of mechanisms that collectively combat the key drivers of neurodegeneration.
Anti-inflammatory Effects
Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a critical component in the pathogenesis of many neurodegenerative diseases.[6] this compound has been shown to mitigate neuroinflammatory responses by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[6]
One of the key pathways targeted by this compound is the MAPK/NF-κB/NLRP3 signaling pathway .[6] In microglia, stressors like hydrogen peroxide (H₂O₂) can activate this pathway, leading to the production of inflammatory mediators. This compound has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway (ERK, p38, JNK) and the nuclear translocation of NF-κB, thereby downregulating the expression of NLRP3 inflammasome components and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-18.[6]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and apoptosis.[7][8] this compound exhibits potent antioxidant properties by directly scavenging free radicals and enhancing the endogenous antioxidant capacity of neuronal cells.[7][8][9]
Studies have shown that this compound can increase the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7][10] It also reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and intracellular ROS.[7][9][10] Furthermore, this compound helps maintain the mitochondrial membrane potential (MMP), which is crucial for cellular energy production and preventing the release of pro-apoptotic factors.[7][9]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative diseases. This compound protects neurons from apoptosis by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[7] This, in turn, prevents the activation of downstream executioner caspases, such as caspase-3, and inhibits the release of cytochrome c from the mitochondria.[10]
Modulation of Other Signaling Pathways
Beyond its primary anti-inflammatory, antioxidant, and anti-apoptotic effects, this compound has been found to modulate other signaling pathways relevant to neuroprotection:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been suggested to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[3]
-
Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is implicated in neurodegenerative diseases. This compound has been shown to modulate the Wnt/β-catenin pathway, which may contribute to its therapeutic effects.[3]
-
miR-223-3p/HDAC4 Axis: In the context of Alzheimer's disease, this compound has been found to upregulate miR-223-3p, which in turn inhibits the expression of histone deacetylase 4 (HDAC4).[11] This mechanism has been shown to suppress apoptosis and oxidative stress and improve the proliferation of SH-SY5Y cells exposed to amyloid-beta (Aβ).[11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound in various in vitro and in vivo models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Concentration | Outcome | Reference |
| PC12 | H₂O₂ (200 μM) | 0.01-10.0 μM | Increased cell viability, increased SOD and HO-1 activity, decreased LDH release, decreased MDA, attenuated MMP decrease, scavenged ROS, attenuated caspase-3 activation. | [9] |
| SH-SY5Y | Aβ₂₅₋₃₅ | 10 mM | Upregulated miR-223-3p, inhibited HDAC4 expression, suppressed apoptosis and oxidative stress, improved cell proliferation. | [11] |
| HT22 | Okadaic Acid (OA) | Not specified | Increased cell viability, enhanced anti-oxidant status (SOD and GSH), maintained mitochondrial membrane potential, reduced LDH release, reduced MDA and ROS levels. | [3] |
| Microglia (N9) | H₂O₂ | 5 and 10 μmol/L | Improved cell viability, reduced expression of TNF-α, IL-1β, IL-18, p-ERK/ERK, p-p38/p38, p-JNK/JNK, p-p65/p65, NLRP3, and HMGB1. | [6] |
| Primary Rat Cortical Neurons | H₂O₂ (50μM) | 5-20μM | Inhibited neurotoxicity, attenuated Bcl-2/Bax ratio reduction and caspase-3 activation. | [7] |
| Rat Cortical Neurons | Aβ₂₅₋₃₅ (25 μM) | 1-10 μM | Attenuated neurotoxicity, increased SOD and GSH-Px activity, decreased MDA and ROS, maintained MMP, suppressed caspase-3 activation, prevented cytochrome c release. | [10] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Outcome | Reference |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | High dose | Alleviated learning and memory deficits, reduced Aβ plaque levels in the cortex and hippocampus, altered gut microbiota composition. | [5] |
| Mouse | Ischemic Stroke | 5, 10, 20 μM (in vitro) | Reduced apoptosis, decreased ROS, MDA, and 4-HNE, improved MMP and eNOS, inhibited IL-1β, TNF-α, and IL-6, prevented decreases in PPAR-γ. | [4] |
| Rat | Collagen-Induced Arthritis | Not specified | Suppressed activation of NF-κB and MAPK, inhibiting inflammatory responses and bone destruction. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 μM) for 24 hours.
-
Induction of Injury: After pre-treatment, expose the cells to the neurotoxic agent (e.g., H₂O₂, Aβ₂₅₋₃₅) for the desired time (e.g., 12-24 hours). Include a control group with no this compound and no neurotoxin, and a group with only the neurotoxin.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group.
Measurement of Oxidative Stress Markers
4.2.1. Intracellular ROS Assay (DCFH-DA)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Treatment: Treat cells as described in the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells with PBS and then incubate with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
4.2.2. Lipid Peroxidation (MDA) Assay
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink colored product, which can be measured spectrophotometrically.
Protocol:
-
Cell Lysate Preparation: After treatment, collect the cells and lyse them in RIPA buffer on ice.
-
Assay Procedure: Use a commercially available MDA assay kit and follow the manufacturer's instructions. Typically, this involves adding the TBA reagent to the cell lysate, incubating at high temperature (e.g., 95°C) for a specified time, and then measuring the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve generated using an MDA standard.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
ELISA for Inflammatory Cytokines
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen to be measured is bound between a layer of capture antibodies and a layer of detection antibodies.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from the treated cells.
-
Assay Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) and follow the manufacturer's instructions.
-
Standard Curve: Generate a standard curve using recombinant cytokine standards provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Quantification: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective potential across a range of in vitro and in vivo models of neurodegenerative diseases. Its ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its clinical translation.
-
Long-term Efficacy and Safety Studies: Chronic administration studies in relevant animal models are needed to assess the long-term therapeutic benefits and potential toxicity of this compound.
-
Target Identification and Validation: Further elucidation of the direct molecular targets of this compound will provide a more precise understanding of its mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with neurodegenerative diseases.
References
- 1. h-h-c.com [h-h-c.com]
- 2. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 3. Effects of this compound on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of this compound on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Jatrorrhizine from Phellodendron amurense
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrorrhizine is a protoberberine isoquinoline (B145761) alkaloid found in various medicinal plants, including Phellodendron amurense (Amur Cork Tree). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and neuroprotective effects. These properties make this compound a promising candidate for drug development. This document provides detailed application notes and protocols for the efficient extraction and isolation of this compound from the bark of Phellodendron amurense, ensuring high purity for research and development purposes. The protocols outlined below are based on established scientific literature and are intended to be reproducible in a standard laboratory setting.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound from Phellodendron amurense.
Table 1: this compound Content in Phellodendron amurense
| Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Root Bark | ~0.84 | [1] |
| Trunk Bark | Varies by season (higher in autumn) | [1] |
| Perennial Branch Bark | Varies by season (higher in autumn) | [1] |
| Annual Branches | Varies by season (higher in autumn) | [1] |
| Leaves | Lowest content | [1] |
Table 2: Summary of a Typical Extraction and Purification Process for this compound
| Step | Method | Purity | Yield | Reference |
| 1. Crude Extraction | 60% Ethanol (B145695) Extraction | Low | High (relative to initial content) | [2] |
| 2. Acid-Base Purification | Acid-Base Solvent Method | >80% | Not specified | |
| 3. Column Chromatography | Sephadex LH-20 | Intermediate to High | Not specified | [2] |
| 4. Final Purification | Mixed-Mode Chromatography | ≥99% | Not specified | [2] |
Experimental Protocols
Protocol 1: Solvent Extraction and Column Chromatography
This protocol details a common method for extracting and purifying this compound using solvent extraction followed by column chromatography.
1. Materials and Equipment:
-
Dried and powdered bark of Phellodendron amurense
-
60% Ethanol
-
Shaking incubator
-
Freeze-dryer
-
Sephadex LH-20 dextran (B179266) gel
-
Mixed-Mode Chromatography (MCL) ligand gel
-
Glass columns for chromatography (e.g., 12 x 120 cm and 4.5 x 50 cm)
-
Fraction collector
-
Rotary evaporator
-
HPLC system for analysis
2. Extraction Procedure:
-
Weigh the desired amount of powdered Phellodendron amurense bark.
-
Add 60% ethanol to the powdered bark in a suitable flask.
-
Place the flask in a shaking incubator and extract for 24 hours at room temperature[2].
-
After 24 hours, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator.
-
Freeze-dry the concentrated extract to obtain a powdered crude extract[2].
3. Purification by Column Chromatography:
-
First Fractionation (Sephadex LH-20):
-
Prepare a Sephadex LH-20 column (12 x 120 cm)[2].
-
Dissolve 5 g of the freeze-dried crude extract in a minimal amount of 60% ethanol.
-
Load the dissolved extract onto the column.
-
Elute the column sequentially with 60% ethanol, followed by water, and then 100% ethanol[2].
-
Maintain an elution rate of 9.82 mL/min and collect 15 mL fractions[2].
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
-
-
Second Fractionation (MCL Gel):
-
Pack a column (4.5 x 50 cm) with MCL gel[2].
-
Load the concentrated fractions from the previous step onto the column.
-
Elute with an appropriate solvent system at a flow rate of 0.74 mL/min[2].
-
Collect fractions and analyze for the presence and purity of this compound.
-
Pool the purest fractions and evaporate the solvent to obtain highly purified this compound (≥99%)[2].
-
Protocol 2: Acid-Base Extraction Method
This protocol describes an alternative method for the initial purification of this compound based on its alkaline properties.
1. Materials and Equipment:
-
Dried and powdered bark of Phellodendron amurense
-
Acidic water-based solvent (e.g., 0.1%-2% HCl in water or ethanol)
-
Alkaline solution (e.g., NaOH or ammonia (B1221849) solution)
-
Reflux apparatus
-
pH meter
-
Filtration apparatus
2. Procedure:
-
Pulverize the medicinal material.
-
Add an acidic water-based solvent (e.g., 0.2% HCl in 50% ethanol) to the powdered bark.
-
Reflux the mixture.
-
After reflux, filter the solution and recover the solvent from the filtrate.
-
Adjust the pH of the concentrated extract to the alkaline range (pH 9-12) using a base to precipitate the alkaloids.
-
Filter the mixture to collect the precipitate.
-
The precipitate can be redissolved in an acidic solution and the precipitation process can be repeated to improve purity. The resulting precipitate will contain this compound with a purity of over 80%.
Protocol 3: HPLC Analysis for Quantification
This protocol provides a validated HPLC method for the quantitative analysis of this compound.
1. HPLC System and Conditions:
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)[3].
-
Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid in a gradient mode[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 25°C[3].
-
Detection Wavelength: 345 nm for this compound[3].
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Accurately weigh the extract or purified fraction, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve. The average recovery for this compound using this method has been reported to be 98.94%[3].
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Identification of Jatrorrhizine using HPLC and NMR Techniques
Introduction
Jatrorrhizine (B191652) is a protoberberine alkaloid found in several medicinal plants, including Coptis chinensis (Huanglian) and Phellodendron amurense (Huangbai).[1][2] It exhibits a wide range of pharmacological activities, making its accurate identification and quantification crucial for research, drug development, and quality control of herbal products.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound from complex matrices, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its unambiguous structural elucidation.[5][6][7] This document provides detailed application notes and experimental protocols for both techniques.
Part 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Application Note
HPLC is the preferred method for the quantitative analysis of this compound in plant extracts and pharmaceutical preparations. The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Due to differential partitioning between the two phases, components of the mixture, including this compound, separate. A detector measures the separated components as they elute from the column, generating a chromatogram where the peak area is proportional to the concentration of the analyte. Reversed-phase HPLC (RP-HPLC) with a C18 column is most commonly employed for the analysis of protoberberine alkaloids.[1][8]
Data Presentation: HPLC Method Parameters for this compound
The following table summarizes typical experimental conditions for the HPLC analysis of this compound and related alkaloids, compiled from various studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex Gemini C18 (4.6 x 250 mm, 5 µm)[1] | Agilent Eclipse XDB-C18[9] | Reversed-phase C18[8] |
| Mobile Phase | Acetonitrile and water containing 0.1% phosphoric acid (Gradient)[1] | A: 20 mM ammonium (B1175870) acetate (B1210297) & 0.1% formic acid in water; B: Methanol[9] | Methanol-formic acid aqueous solution (70:30, v/v, pH 3.5)[8] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | Not Specified |
| Detection (UV) | 345 nm[1] | 354 nm[9] | On-line MS/MS detection[8] |
| Temperature | 25 °C[1] | Not Specified | Not Specified |
| Retention Time | Not Specified | ~19.33 min[9] | Not Specified |
Experimental Protocol: HPLC Analysis
1. Sample Preparation (from Plant Material)
-
Extraction: Weigh a precise amount of powdered plant material (e.g., 1.0 g). Add a suitable volume of solvent (e.g., 25 mL of 70% methanol). Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours.[5]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection. This protects the HPLC column from clogging.[10][11][12]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC System and Conditions
-
System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with an acid modifier like phosphoric acid or formic acid is common.[1][9] A gradient elution is often used to separate multiple alkaloids.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Set the detector to 345 nm, which is near the absorption maximum for this compound.[1]
4. Analysis and Quantification
-
Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
5. Method Validation (Key Parameters)
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.998.[13]
-
Accuracy: Determined by recovery studies using the standard addition method. Recoveries are typically expected to be within 95-105%.[14]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate injections, which should be <2%.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[13][15]
Visualization: HPLC Workflow for this compound Quantification
Caption: Workflow for this compound quantification using HPLC.
Part 2: NMR Spectroscopy for this compound Structure Elucidation
Application Note
NMR spectroscopy is an indispensable tool for the definitive structural identification of natural products like this compound.[6][7] It relies on the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete molecular structure by revealing correlations between neighboring protons (COSY) and through one-bond (HSQC) or multiple-bond (HMBC) C-H connections.
Data Presentation: Characteristic NMR Data for this compound
The structural assignment of this compound is confirmed by comparing its ¹H and ¹³C NMR spectral data with published values. The following is a representative, though not exhaustive, list of chemical shifts.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | ~108.8 | ~7.60 (s) |
| 2 | ~148.0 | - |
| 3 | ~150.2 | - |
| 4 | ~105.5 | ~6.95 (s) |
| 5 | ~29.5 | ~3.20 (t, J=6.2) |
| 6 | ~55.8 | ~4.95 (t, J=6.2) |
| 8 | ~145.1 | ~9.80 (s) |
| 9 | ~150.5 | - |
| 10 | ~127.1 | - |
| 11 | ~123.8 | ~8.15 (d, J=9.0) |
| 12 | ~126.8 | ~8.00 (d, J=9.0) |
| 2-OCH₃ | ~56.5 | ~4.10 (s) |
| 9-OCH₃ | ~62.1 | ~4.25 (s) |
| 10-OCH₃ | ~57.0 | ~4.15 (s) |
Note: Exact chemical shifts can vary slightly depending on the deuterated solvent used.
Experimental Protocol: NMR Analysis
1. Sample Preparation
-
Purification: The sample for NMR analysis must be of high purity (>95%), typically obtained by preparative HPLC or column chromatography.
-
Dissolution: Dissolve 5-25 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or DMSO-d₆) in a small vial.[16]
-
Filtration: To remove any dust or particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube.[16][17]
-
Labeling: Cap the NMR tube and label it clearly.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Standard 1D Experiments:
-
Acquire a ¹H NMR spectrum to observe proton signals.
-
Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Standard 2D Experiments (for full structure confirmation):
-
COSY: To identify proton-proton spin couplings (H-C-C-H).
-
HSQC/HMQC: To identify one-bond correlations between protons and their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule.
-
3. Data Analysis
-
Process the acquired spectra (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.
-
Assign all signals in the ¹H and ¹³C spectra using the 2D correlation data.
-
Compare the assigned structure and spectral data with literature values for this compound to confirm its identity.[3]
Visualization: NMR Workflow for Structure Elucidation
Caption: Workflow for this compound structure elucidation using NMR.
Part 3: Integrated Approach for Unambiguous Identification
For definitive identification, especially in complex samples or when characterizing novel compounds, HPLC and NMR are used synergistically. HPLC provides a rapid method for separation, isolation, and quantification, while NMR offers the detailed structural information needed for absolute confirmation.
Visualization: Integrated HPLC-NMR Identification Logic
Caption: Integrated workflow combining HPLC and NMR.
References
- 1. [Simultaneous determination of this compound, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC/MS/MS for identification of in vivo and in vitro metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. organomation.com [organomation.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds [mdpi.com]
- 14. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. sites.bu.edu [sites.bu.edu]
Application Notes and Protocols for Screening Jatrorrhizine Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine, a protoberberine alkaloid found in several medicinal plants like Coptis chinensis, has garnered significant interest for its diverse pharmacological activities.[1][2] Pre-clinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.[1][2] This document provides detailed protocols for a panel of cell-based assays to screen and characterize the biological activity of this compound. The assays described herein are fundamental for assessing its cytotoxic, anti-proliferative, anti-migratory, and pro-apoptotic effects, as well as its influence on key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative measure of its potency.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| C8161 | Human Metastatic Melanoma | Proliferation Assay | 47.4 ± 1.6 | [3] |
| SW480 | Human Colon Cancer | MTT Assay | 25-200 µg/ml (Concentration Range) | [4] |
Table 2: Anti-Inflammatory and Other Activities of this compound
| Target/Assay | Cell Line/Model | Activity | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | - | Enzyme Inhibition | 0.57 | [5] |
| Monoamine Oxidase B (MAO-B) | Rat Brain Mitochondria | Enzyme Inhibition | 62 | [4] |
| Organic Cation Transporter 2 (OCT2) | - | Inhibition | 2.31 ± 0.21 | [6] |
| Organic Cation Transporter 3 (OCT3) | - | Inhibition | 4.09 ± 1.2 | [6] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Anti-inflammatory | - | [7] |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity: MTT Assay
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[2][8][9][10]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., C8161, SW480)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
References
- 1. clyte.tech [clyte.tech]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Jatrorrhizine in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine, a protoberberine alkaloid isolated from various medicinal plants such as Coptis chinensis, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its therapeutic potential stems from its ability to modulate multiple cellular processes, including proliferation, apoptosis, cell cycle progression, and metastasis. This document provides a comprehensive overview of the application of this compound in cancer cell line research, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
This compound exerts its anti-cancer effects through various mechanisms. It is known to inhibit cancer cell proliferation and tumor growth, prevent metastasis, and, most notably, promote apoptosis (programmed cell death) in cancer cells. These effects are mediated through its interaction with critical cellular signaling pathways.
Data Presentation
The efficacy of this compound varies across different cancer cell lines and treatment durations. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in several cancer cell lines, providing a quantitative measure of its cytotoxic and anti-proliferative effects.
Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HCT-116 | 72 hours | 6.75 ± 0.29 | [1][2] |
| HT-29 | 72 hours | 5.29 ± 0.13 | [1][2] |
| SW480 | Not Specified | Inhibitory effects at 12.5, 25, 50, and 75 µM | [3] |
Table 2: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-231 | 11.08 ± 1.19 | [4] |
| MCF-7 | 17.11 ± 4.54 | [4] |
Table 3: IC50 Values of this compound in Other Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Metastatic Melanoma | C8161 | 47.4 ± 1.6 | [5] |
| Mammary Carcinoma | 4T1 | 22.14 ± 2.87 | [4] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for elucidating its mechanism of action.
Wnt/β-catenin Signaling Pathway
In colorectal cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway.[1][2] It achieves this by down-regulating the expression of β-catenin and up-regulating Glycogen Synthase Kinase-3 beta (GSK-3β) in certain cell lines.[1] This inhibition of the Wnt pathway is associated with the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2]
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols: Jatrorrhizine as a Fluorescent Marker in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine (B191652), a protoberberine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Beyond its therapeutic potential, the intrinsic fluorescent properties of this compound and its structural analogs, such as berberine (B55584), suggest its utility as a fluorescent marker for cellular imaging.[4][5][6] These application notes provide a comprehensive overview of the known properties of this compound relevant to fluorescence microscopy and detailed protocols for its use in cellular imaging, drawing upon direct studies and analogous data from the closely related and well-studied alkaloid, berberine.
Photophysical and Cytotoxic Properties of this compound
While comprehensive photophysical data for this compound is not extensively documented, available information, supplemented with data from the analogous compound berberine, provides a strong foundation for its use in fluorescence microscopy.
Table 1: Photophysical Properties of this compound and Berberine
| Property | This compound | Berberine (for comparison) |
| Excitation Maximum (λex) | ~355 nm, ~488 nm (inferred)[7][8][9] | ~355 nm, ~488 nm[7][8][9] |
| Emission Maximum (λem) | ~530 nm (in Human Serum Albumin solution)[10][11] | ~540 - 595 nm (depending on excitation and environment)[7] |
| Quantum Yield (ΦF) | Data not available | Weakly fluorescent in aqueous solution, fluorescence enhancement upon binding to biomolecules[6] |
| Photostability | Data not available | Moderate (Photobleaching observed under prolonged laser exposure) |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 / Cytotoxicity Concentration | Reference |
| CCD-986sk | Human Dermal Fibroblast | >10 µM (non-toxic up to 10 µM) | [12] |
| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 µM (72h) | [13] |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 µM (72h) | [13] |
| MDA-MB-231 | Breast Cancer | 11.08 ± 1.19 µM | [11] |
| MCF-7 | Breast Cancer | 17.11 ± 4.54 µM | [11] |
| 4T1 | Murine Breast Cancer | 22.14 ± 2.87 µM | [11] |
| HepG2 | Liver Carcinoma | IC50 of 219.03±9.96 µg/ml (24h) and 124.90±6.86 µg/ml (48h) for a related extract | [14] |
| A549 | Lung Carcinoma | IC50 = 15.80 µg/mL for a benzimidazole (B57391) derivative, indicating a general range for cytotoxic compounds | [15] |
| HeLa | Cervical Cancer | IC50 of 11.50 ± 0.50 μg/ml for a plant extract with cytotoxic effects | [16] |
Experimental Protocols
The following protocols are designed to guide researchers in utilizing this compound as a fluorescent marker. Given the limited specific protocols for this compound, these have been adapted from established methods for the structurally and spectrally similar compound, berberine.[2][5] Optimization for specific cell lines and experimental conditions is highly recommended.
Protocol 1: Determination of Optimal Staining Concentration of this compound
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for live-cell imaging.
Materials:
-
This compound hydrochloride (or other salt)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will result in 70-80% confluency at the time of imaging.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare a range of working concentrations in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Cell Treatment: Replace the culture medium in the wells with the prepared this compound solutions.
-
Incubation: Incubate the cells for a desired period (e.g., 30 minutes, 1 hour, 4 hours, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Fluorescence Imaging: Image the cells using a fluorescence microscope. Based on analogous data for berberine, use excitation around 405 nm and collect emission between 500-550 nm, or use excitation around 488 nm and collect emission between 530-600 nm.[1][7]
-
Cell Viability Assay: After imaging, perform a cell viability assay according to the manufacturer's protocol.
-
Analysis: Quantify the mean fluorescence intensity per cell and the cell viability for each concentration.
Protocol 2: Staining of Live Cells with this compound for Cellular Localization Studies
This protocol describes a general procedure for staining live cells with this compound to observe its subcellular distribution.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium, HBSS)
-
Confocal or widefield fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging solution at the optimal concentration determined in Protocol 1.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed live-cell imaging solution. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound this compound.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate environmental control (37°C, 5% CO₂). Acquire images using settings optimized to minimize phototoxicity.
Protocol 3: Co-localization of this compound with Organelle-Specific Dyes
This protocol allows for the investigation of this compound's localization within specific cellular compartments by co-staining with commercially available organelle trackers.
Materials:
-
Cells prepared as in Protocol 2
-
This compound staining solution
-
Commercially available organelle-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos, LysoTracker™ Green DND-26)
-
Live-cell imaging solution
-
Confocal microscope
Procedure:
-
Organelle Staining: Stain the cells with the desired organelle-specific probe according to the manufacturer's protocol. This may require a separate incubation step before or after this compound staining.
-
This compound Staining: Follow the procedure outlined in Protocol 2 for staining with this compound.
-
Imaging: Acquire images sequentially using the appropriate laser lines and emission filters for both this compound and the organelle-specific dye to minimize spectral bleed-through.
-
Analysis: Merge the acquired images and analyze for co-localization using image analysis software. Quantitative analysis can be performed by calculating Pearson's correlation coefficient or Mander's overlap coefficient.
Signaling Pathway Visualization
This compound has been shown to influence several signaling pathways, including the Wnt/β-catenin pathway.[11] While direct visualization of these pathways using this compound's fluorescence is not yet established, its use in combination with immunofluorescence or fluorescent protein reporters for key pathway components can provide valuable insights.
Conclusion
This compound presents a promising, naturally derived fluorescent probe for cellular imaging. Its favorable cytotoxicity profile in several cell lines at low micromolar concentrations, combined with its intrinsic fluorescence, makes it a viable tool for researchers. While further characterization of its photophysical properties is warranted, the provided protocols, adapted from studies on the analogous compound berberine, offer a solid starting point for its application in live-cell imaging, co-localization studies, and investigating its role in cellular signaling. As with any novel fluorescent marker, empirical optimization is key to achieving high-quality, reproducible results.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optical sensor for berberine utilizing its intrinsic fluorescence enhanced by the formation of inclusion complex with butylated-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic and antimigratory effects of Cratoxy formosum extract against HepG2 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 16. phcogj.com [phcogj.com]
Revolutionizing Jatrorrhizine Delivery: Advanced Formulations for Enhanced Bioavailability
For Immediate Release
Researchers and drug development professionals now have access to detailed application notes and protocols outlining advanced formulation strategies to overcome the significant bioavailability challenges of jatrorrhizine (B191652), a promising natural alkaloid with a wide range of pharmacological activities. These notes provide a comprehensive guide to developing and evaluating solid dispersions, nanoparticles, and liposomal formulations to improve the therapeutic potential of this compound.
This compound, a protoberberine alkaloid, has demonstrated numerous beneficial effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. However, its clinical utility has been hampered by poor oral bioavailability, primarily attributed to its low aqueous solubility and significant efflux mediated by P-glycoprotein (P-gp) in the intestines.[1][2] The formulation strategies outlined below offer viable pathways to enhance its systemic absorption and therapeutic efficacy.
Application Notes
This document details three primary formulation approaches for enhancing the bioavailability of this compound: solid dispersions, polymeric nanoparticles, and liposomes. Each strategy aims to increase the dissolution rate, improve intestinal permeability, and/or protect the drug from efflux pumps and metabolic enzymes.
1. Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its solubility and dissolution rate can be significantly improved.[3][4] Polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) are effective carriers. The solvent evaporation method is a commonly employed technique for preparing these dispersions, offering a low-temperature process that is suitable for thermolabile compounds.[5][6][7]
2. Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect it from the harsh gastrointestinal environment and facilitate its transport across the intestinal epithelium.[7][8][9] The nanoprecipitation and emulsion solvent evaporation methods are robust techniques for producing nanoparticles with controlled size and drug loading.[7][8] The small particle size and large surface area of nanoparticles enhance the dissolution rate, while the polymer matrix can modulate drug release.[9]
3. Liposomes: These phospholipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, making them a versatile delivery system for this compound.[10][11][12] Liposomes can protect the drug from degradation, improve its solubility, and facilitate cellular uptake. Furthermore, surface modification of liposomes with polymers like PEG can prolong their circulation time in the bloodstream.
Experimental Protocols
Detailed protocols for the preparation, characterization, and evaluation of each formulation are provided to ensure reproducibility and facilitate further research.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a this compound-PVP solid dispersion to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle vortexing until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To formulate this compound into PLGA nanoparticles to improve its stability and intestinal absorption.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Add the organic phase dropwise into 20 mL of a 1% PVA aqueous solution under continuous magnetic stirring at 500 rpm.
-
Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone and formation of the nanoparticle suspension.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water by centrifugation to remove unencapsulated drug and excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or lyophilize for long-term storage.
Protocol 3: Characterization of this compound Formulations
Objective: To characterize the prepared formulations for their physicochemical properties.
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle or liposome (B1194612) suspension with deionized water.
-
Measure the particle size distribution and zeta potential using a Zetasizer (e.g., Malvern Zetasizer Nano ZS).[13][14][15] Measurements should be performed in triplicate.
-
-
Encapsulation Efficiency and Drug Loading (for Nanoparticles and Liposomes):
-
Separate the nanoparticles or liposomes from the aqueous phase containing unencapsulated drug by ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Free drug amount) / Weight of nanoparticles/liposomes] x 100
-
-
-
In Vitro Drug Release Study:
-
Place a known amount of the this compound formulation in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a dissolution medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[16]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.[5][17]
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the rats into groups (n=6 per group) to receive either pure this compound suspension or a this compound formulation (solid dispersion, nanoparticles, or liposomes) orally via gavage at a dose equivalent to 50 mg/kg of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
The following tables summarize the expected improvements in pharmacokinetic parameters of this compound with different formulation strategies based on preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (Hypothetical Data for Illustration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 85 ± 15 | 1.0 | 450 ± 90 | 100 |
| Solid Dispersion (1:5) | 50 | 250 ± 40 | 0.5 | 1800 ± 300 | 400 |
| PLGA Nanoparticles | 50 | 350 ± 60 | 2.0 | 2700 ± 450 | 600 |
| Liposomes | 50 | 300 ± 50 | 1.5 | 2250 ± 400 | 500 |
Visualizations
To aid in understanding the mechanisms of action and experimental designs, the following diagrams are provided.
These application notes and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the clinical translation of this compound and other natural compounds with therapeutic potential limited by poor bioavailability.
References
- 1. P-glycoprotein multidrug transporter in inflammatory bowel diseases: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbiota regulation of P-glycoprotein in the intestinal epithelium in maintenance of homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal permeability and P-glycoprotein-mediated efflux transport of ticagrelor in Caco-2 monolayer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijplsjournal.com [ijplsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma | NSF Public Access Repository [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
Jatrorrhizine in Combination Therapy: Application Notes and Protocols for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrorrhizine (B191652), a protoberberine alkaloid found in medicinal plants like Coptis chinensis (Huanglian), has a long history in traditional medicine for treating various ailments.[1] Modern pharmacological studies have revealed its diverse bioactivities, including antimicrobial, anti-inflammatory, anti-diabetic, and anticancer properties.[1][2] A growing area of interest is the use of this compound in combination with other therapeutic agents to achieve synergistic effects. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of the combined drugs.
These application notes provide a comprehensive overview of the synergistic applications of this compound in combination therapy, supported by detailed experimental protocols and data presented in a structured format for clarity and ease of use.
Applications in Combination Therapy
This compound has demonstrated synergistic potential across various therapeutic areas, most notably in antimicrobial and anticancer treatments.
Antimicrobial Synergy
The emergence of multidrug-resistant (MDR) bacterial strains is a significant global health threat. This compound, in combination with conventional antibiotics, has shown promise in combating resistant bacteria.
Key Findings:
-
Overcoming Antibiotic Resistance: this compound can act as a resistance-modifying agent. For instance, it has been shown to have a synergistic effect with norfloxacin (B1679917) (NFX) against methicillin-resistant Staphylococcus aureus (MRSA).[3] This synergy is partly attributed to the inhibition of bacterial efflux pumps, such as the NorA multidrug efflux pump, which actively expel antibiotics from the bacterial cell.[3][4]
-
Enhanced Efficacy against Gram-Negative Bacteria: In combination with colistin (B93849), this compound has demonstrated synergistic antibacterial activity against carbapenem-resistant Klebsiella pneumoniae.[2][4]
Anticancer Synergy
In oncology, combination therapy is a standard of care. This compound has been investigated as an adjuvant to conventional chemotherapeutic agents to enhance their anticancer effects and mitigate resistance.
Key Findings:
-
Sensitization to Chemotherapy: this compound complexes with platinum have shown good effects in inducing apoptosis in cisplatin-resistant ovarian cancer cells (SK-OV-3), suggesting it can help overcome resistance to platinum-based drugs.[4]
-
Synergistic Effects with Other Alkaloids: The combination of five berberine (B55584) alkaloids, including this compound, exhibited broad-spectrum antibacterial activity, suggesting that this compound may act synergistically with other structurally related natural compounds.[2]
Data Presentation: Quantitative Analysis of Synergy
The synergistic effect of drug combinations can be quantitatively assessed using various models. The Combination Index (CI) is a widely used parameter, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Table 1: Synergistic Antimicrobial Activity of this compound Combinations
| Microorganism | Combination Agent | This compound Concentration | Combination Agent Concentration | Synergy Metric (e.g., FICI) | Reference |
| MRSA SA1199B | Norfloxacin (NFX) | 1/4 MIC (16 mg/L) | 1/4 MIC (16 mg/L) | FICI = 0.375 | [3] |
| Carbapenem-resistant Klebsiella pneumoniae | Colistin | Not specified | Not specified | 1- to 2-fold reduction in colistin MIC | [2][4] |
FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 is generally considered synergistic.[6]
Experimental Protocols
Detailed and reproducible protocols are crucial for assessing the synergistic potential of this compound. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Assessment: Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic effect of two antimicrobial agents.[3]
Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination antibiotic (e.g., Norfloxacin) in an appropriate solvent (e.g., DMSO).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds.
-
Along the x-axis, serially dilute this compound.
-
Along the y-axis, serially dilute the combination antibiotic.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., MRSA at a final concentration of 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that visibly inhibits bacterial growth.
-
Calculation of FICI:
-
FICI = FIC of this compound + FIC of Antibiotic
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 2 indicates indifference; FICI > 2 indicates antagonism.[6]
-
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9] It is commonly used to determine the cytotoxic effects of drugs on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[10]
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., cisplatin), and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][10]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy can be determined using software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Protocol:
-
Cell Treatment: Treat cells with this compound, the combination drug, and their combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[13]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in protein expression and phosphorylation, providing insights into the molecular mechanisms of synergy. For example, investigating the PI3K/Akt pathway, which is often dysregulated in cancer and is a target for this compound.[15][16][17]
Protocol:
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Synergy Assessment: Xenograft Tumor Model
Animal models are essential for validating the in vivo efficacy of combination therapies.[18][19][20]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth inhibition (TGI) among the different treatment groups. Synergy can be assessed by comparing the TGI of the combination group to the TGI of the individual drug groups.[21][22]
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for assessing the synergistic effects of this compound combinations.
Caption: Potential mechanism of synergy via the PI3K/Akt signaling pathway.
References
- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 5. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 19. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Combination | Kyinno Bio [kyinno.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Navigating the Synthesis of Jatrorrhizine: A Technical Support Guide
For researchers, scientists, and professionals in drug development embarking on the large-scale synthesis of Jatrorrhizine, this technical support center provides a comprehensive resource for troubleshooting common challenges and answering frequently asked questions. This guide is structured to offer practical, step-by-step advice to streamline your experimental workflow and enhance production efficiency.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis
The total synthesis of this compound is a multi-step process, with each stage presenting unique challenges. This guide addresses potential issues in the established four-step synthetic route, which includes a Pictet-Spengler reaction, reductive amination, Friedel-Crafts cyclization, and final oxidation, with a reported overall yield of approximately 20%.[1][2]
Step 1: Pictet-Spengler Reaction
Q1: We are experiencing low yields in the initial Pictet-Spengler reaction between phenethylamine (B48288) and 2,2-dimethoxyacetaldehyde. What are the likely causes and solutions?
A1: Low yields in the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis can stem from several factors:
-
Insufficiently Activated Aromatic Ring: The reaction is more efficient with electron-rich aromatic rings. If your phenethylamine derivative has electron-withdrawing groups, the reaction may be sluggish.
-
Solution: Ensure your starting material is appropriately substituted with electron-donating groups.
-
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are critical.
-
Solution: Traditionally, strong protic acids like concentrated hydrochloric acid are used.[3] If harsh conditions are a concern, consider exploring milder Lewis acids or alternative acid catalysts. Optimization of catalyst loading is also recommended.
-
-
Improper Reaction Temperature: The optimal temperature can vary depending on the specific substrates.
-
Solution: While some reactions proceed at room temperature, heating is often required.[4] Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition of starting materials or product.
-
-
Inappropriate Solvent: The solvent influences reactant solubility and intermediate stability.
-
Solution: Protic solvents are commonly used, but aprotic media have sometimes shown superior yields.[4] A solvent screen may be necessary to identify the optimal medium for your specific substrates.
-
Q2: We are observing the formation of side products during the Pictet-Spengler cyclization. How can we minimize these?
A2: Side product formation is a common issue. Here are some potential causes and their solutions:
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.
-
Solution: Careful control of stoichiometry is crucial. Using a slight excess of the aldehyde component can help drive the reaction to completion and minimize unreacted amine. Slow, controlled addition of reagents can also prevent localized high concentrations that may lead to side reactions.
-
-
Formation of Regioisomers: If multiple sites on the aromatic ring are susceptible to cyclization, a mixture of products can be obtained.
-
Solution: The substitution pattern on the phenethylamine derivative generally directs the cyclization. Ensure the starting material is designed to favor the desired regioisomer.
-
Step 2: Reductive Amination
Q3: The reductive amination of the tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzaldehyde (B126229) is incomplete, leading to a mixture of starting material and product. How can we improve the conversion?
A3: Incomplete reductive amination can be addressed by optimizing several parameters:
-
Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.
-
Solution: Sodium borohydride (B1222165) (NaBH₄) is a common choice. However, for large-scale synthesis, other reagents like sodium triacetoxyborohydride (B8407120) (STAB) or catalytic hydrogenation might offer better control and efficiency.
-
-
Reaction pH: The pH of the reaction medium is critical for imine formation and reduction.
-
Solution: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without degrading the reactants or the product. A pH screen may be necessary to find the optimal range.
-
-
Removal of Water: The formation of the imine intermediate generates water, which can inhibit the reaction equilibrium.
-
Solution: On a larger scale, azeotropic removal of water using a Dean-Stark apparatus can significantly improve the yield.
-
Step 3: Friedel-Crafts Cyclization
Q4: We are struggling with the intramolecular Friedel-Crafts cyclization to form the protoberberine core. The reaction is either not proceeding or giving a complex mixture of products. What should we investigate?
A4: The intramolecular Friedel-Crafts reaction is often a challenging step. Here are key areas to troubleshoot:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical.
-
Solution: Strong Lewis acids like aluminum chloride (AlCl₃) are often required. However, these can also promote side reactions. Experiment with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) and optimize the stoichiometry. In some cases, super stoichiometric amounts of the Lewis acid may be necessary.[2]
-
-
Reaction Temperature and Time: These parameters heavily influence the reaction outcome.
-
Solution: Friedel-Crafts reactions can be highly temperature-sensitive. Start at a low temperature and gradually warm the reaction mixture. Prolonged reaction times or high temperatures can lead to decomposition or the formation of undesired side products. Monitor the reaction closely by TLC or HPLC.
-
-
Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements, leading to a mixture of isomers.
-
Solution: The choice of Lewis acid and solvent can influence the stability of the carbocation and minimize rearrangements. Using a less polar solvent might sometimes suppress these side reactions.
-
Step 4: Oxidation
Q5: The final oxidation of the tetrahydroprotoberberine to this compound is resulting in over-oxidation or other degradation products. How can we achieve a cleaner conversion?
A5: The final aromatization step requires careful control to avoid unwanted side reactions.
-
Choice of Oxidizing Agent: The strength and selectivity of the oxidizing agent are crucial.
-
Solution: A variety of oxidizing agents can be used, including manganese dioxide (MnO₂), iodine, or air oxidation under specific conditions. The choice of reagent will depend on the specific substrate and desired selectivity. A screening of different oxidizing agents and reaction conditions is recommended.
-
-
Reaction Monitoring: It is essential to monitor the reaction to prevent over-oxidation.
-
Solution: Utilize TLC or HPLC to track the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound?
A1: The primary challenges include:
-
Low Overall Yield: The multi-step nature of the synthesis contributes to a low overall yield, making the process less economical on a large scale.
-
Purification of Intermediates: Each step requires careful purification to ensure the purity of the subsequent starting material, which can be time-consuming and lead to material loss.
-
Harsh Reaction Conditions: Some steps, like the Friedel-Crafts cyclization, may require strong acids and high temperatures, which can be challenging to manage in large reactors and may not be compatible with all functional groups.
-
Side Product Formation: Each reaction step has the potential to generate side products that can complicate purification and reduce the overall yield.
Q2: What are the best practices for purifying this compound and its intermediates?
A2: Purification strategies will depend on the specific intermediate and the impurities present. General best practices include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent will need to be optimized for each intermediate.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity on a large scale.
-
Acid-Base Extraction: As this compound and its precursors are alkaloids, their basic nature can be exploited for purification using acid-base extraction techniques to separate them from neutral impurities.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC is a powerful tool for separating protoberberine alkaloids.
Q3: How can we monitor the progress of the reactions during the synthesis?
A3: Effective reaction monitoring is crucial for optimizing yields and minimizing side reactions.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion of the starting material and the formation of the product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze crude reaction mixtures to determine the ratio of starting material to product and to identify the structure of any significant impurities.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Reference |
| 1 | Pictet-Spengler Reaction | Phenethylamine, 2,2-dimethoxyacetaldehyde, Acid catalyst | Moderate to Good | [1] |
| 2 | Reductive Amination | Tetrahydroisoquinoline, 2,3-dimethoxybenzaldehyde, NaBH₄ | Good to High | [5] |
| 3 | Friedel-Crafts Cyclization | N-benzyl-tetrahydroisoquinoline, Lewis Acid (e.g., AlCl₃) | Variable | [6] |
| 4 | Oxidation | Tetrahydrothis compound, Oxidizing agent (e.g., MnO₂) | Moderate to Good | [7] |
| Overall | Total Synthesis | ~20% | [1][2] |
Experimental Protocols
General Protocol for Pictet-Spengler Reaction
-
Dissolve the phenethylamine derivative (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add the aldehyde or ketone (1.0-1.2 eq).
-
Add the acid catalyst (e.g., concentrated HCl) dropwise at 0 °C.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
General Protocol for Reductive Amination
-
Dissolve the tetrahydroisoquinoline intermediate (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.1 eq) in a suitable solvent (e.g., methanol).
-
Adjust the pH to a mildly acidic range (e.g., pH 5-6) using a suitable acid (e.g., acetic acid).
-
Add the reducing agent (e.g., NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
General Protocol for Intramolecular Friedel-Crafts Cyclization
-
Dissolve the N-benzyl-tetrahydroisoquinoline intermediate (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C or lower.
-
Add the Lewis acid (e.g., AlCl₃) portion-wise.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Oxidation
-
Dissolve the tetrahydrothis compound intermediate (1.0 eq) in a suitable solvent (e.g., chloroform, acetone).
-
Add the oxidizing agent (e.g., activated MnO₂) in excess.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualizing the Workflow
Caption: Overall workflow for the four-step total synthesis of this compound.
Caption: A logical workflow for troubleshooting issues during this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. is.muni.cz [is.muni.cz]
Technical Support Center: Jatrorrhizine Stability in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrorrhizine. The following information will help you understand and improve the stability of this compound in your experimental buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of this compound activity is often due to its degradation in solution. Several factors can influence the stability of this compound, a protoberberine alkaloid. Key factors include the pH of the buffer, exposure to light, and the storage temperature.[1] Plant-cell chemical interactions can also affect the stability of the alkaloid through the plant matrix, pH, and the presence of other phytochemicals.[1]
Q2: What is the recommended way to prepare and store this compound stock solutions?
A2: For long-term storage, this compound powder should be stored at -20°C.[2][3] Stock solutions are typically prepared in DMSO, ethanol, or water.[2][3][4] For instance, solubility in DMSO has been reported at concentrations up to 4 mg/mL, and in water with sonication at up to 5 mg/mL.[2][4] To minimize degradation, it is advisable to prepare fresh working solutions for experiments.[2] If storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2][3]
Q3: How does pH affect the stability of this compound?
A3: The stability of alkaloids, including this compound, can be pH-dependent.[1] While specific degradation kinetics for this compound across a range of pH values are not extensively published, protoberberine alkaloids may exhibit different stability profiles in acidic, neutral, and alkaline conditions. It is crucial to evaluate the stability of this compound in your specific experimental buffer and pH.
Q4: Is this compound sensitive to light?
Q5: Can the type of buffer I use impact the stability of this compound?
A5: Yes, the components of your buffer could potentially interact with this compound and affect its stability. While common buffers like Phosphate Buffered Saline (PBS) and Tris-HCl are generally stable, their specific components and pH can influence the degradation rate of dissolved compounds.[5][6] It is recommended to verify the compatibility and stability of this compound in your chosen buffer system.
Experimental Protocols
To address stability concerns, we recommend conducting a preliminary stability study of this compound in your experimental buffer.
Protocol: Preliminary Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific buffer under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound standard
- Your experimental buffer (e.g., PBS, Tris-HCl)
- HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
- Acid (e.g., phosphoric acid or formic acid) for mobile phase modification
- HPLC system with a UV detector
- A C18 HPLC column (e.g., Phenomenex Gemini C18, 4.6 mm x 250 mm, 5 µm)[7]
- Temperature-controlled incubator and light-protected storage containers.
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or methanol (e.g., 1 mg/mL).
- Working Solutions: Dilute the stock solution with your experimental buffer to the final concentration used in your assays.
3. Experimental Conditions to Test:
- Temperature: Incubate aliquots of the working solution at different temperatures (e.g., 4°C, room temperature, 37°C).
- Light Exposure: Expose aliquots to ambient light and keep parallel samples protected from light.
- Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
- Mobile Phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% phosphoric acid).[7]
- Detection Wavelength: Set the UV detector to a wavelength where this compound has maximum absorbance, which has been reported to be around 345 nm.[7]
- Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Analysis:
- Plot the percentage of this compound remaining against time for each condition.
- This will provide a stability profile of this compound in your specific experimental setup.
Data Presentation
The following tables summarize key information regarding this compound solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 2 mg/mL (5.35 mM) | Moisture-absorbing DMSO may reduce solubility. Use fresh DMSO. | [2] |
| DMSO | 4 mg/mL (10.7 mM) | Moisture-absorbing DMSO may reduce solubility. Use fresh DMSO. | [2] |
| DMSO | 3.33 mg/mL (8.91 mM) | Sonication is recommended. | [3] |
| Water | 5 mg/mL (14.78 mM) | Requires sonication. | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [2][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [2][3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [2] |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting guide for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride | TargetMol [targetmol.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. medicago.se [medicago.se]
- 7. [Simultaneous determination of this compound, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for separating Jatrorrhizine (B191652) from structurally similar alkaloids, such as Berberine and Palmatine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from related protoberberine alkaloids?
A1: The main difficulty lies in the high structural similarity between this compound, Berberine, Palmatine, and other related alkaloids.[1][2] These compounds share the same protoberberine backbone, leading to very similar physicochemical properties, which makes their separation by conventional chromatographic techniques challenging.[1]
Q2: Which analytical techniques are most effective for the separation of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used and effective method for the separation and quantification of this compound and its related alkaloids.[3][4][5][6] Counter-current chromatography (CCC) has also been shown to be an effective technique for the preparative isolation of these alkaloids.[7][8][9][10][11]
Q3: What are the key parameters to optimize in an HPLC method for better separation?
A3: For optimal separation of this compound and related alkaloids by HPLC, careful optimization of the mobile phase composition (including pH and organic modifier), column chemistry (e.g., C18), column temperature, and flow rate is crucial.[3] The use of a gradient elution is often necessary to achieve good resolution between the closely related alkaloids.[3]
Q4: Are there any non-chromatographic methods for this compound extraction and purification?
A4: Yes, traditional acid-base extraction methods can be employed for the initial extraction and enrichment of total alkaloids from plant material.[12] These methods exploit the basic nature of alkaloids to separate them from other plant constituents. However, these methods are generally not sufficient for separating individual alkaloids from each other and are typically followed by a chromatographic step for fine purification.
Q5: How does the choice of salt form affect the properties of this compound?
A5: The salt form of quaternary ammonium (B1175870) compounds like this compound can influence their physicochemical properties, including solubility and bioavailability.[13][14] For instance, organic acid salts of the related alkaloid Berberine have shown better bioavailability than its inorganic acid salts.[13][14] While specific data for this compound salts is limited, this suggests that the choice of counter-ion could be a factor to consider in downstream applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and Palmatine peaks in HPLC. | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Isocratic elution not providing sufficient separation power. | - Adjust the mobile phase pH; adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can improve peak shape and resolution.[3]- Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl).- Implement a gradient elution with a shallow gradient around the elution time of the target alkaloids. |
| Peak tailing for alkaloid peaks. | - Secondary interactions between the basic alkaloids and residual silanol (B1196071) groups on the silica-based column.- Inappropriate mobile phase pH. | - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Use an end-capped HPLC column.- Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or the alkaloids (higher pH, if the column allows). |
| Low recovery of this compound during extraction. | - Inefficient extraction solvent or method.- Degradation of the alkaloid during processing. | - Use an acidified solvent (e.g., 0.1%-2% acid in water or ethanol) for extraction to improve the solubility of the alkaloids.[12]- Avoid high temperatures and extreme pH conditions during extraction and processing, as alkaloids can be susceptible to degradation.[15][16][17] |
| Co-elution of interfering compounds from the plant matrix. | - Insufficient sample preparation.- Lack of selectivity in the detection method. | - Employ a solid-phase extraction (SPE) step for sample clean-up prior to HPLC analysis.- Use a more selective detector, such as a mass spectrometer (LC-MS), to differentiate between the target alkaloids and co-eluting impurities based on their mass-to-charge ratio.[18] |
Experimental Protocols
Analytical RP-HPLC Method for Simultaneous Determination of this compound, Palmatine, and Berberine
This protocol is adapted from a method for the simultaneous determination of these alkaloids in Phellodendri Amurensis Cortex.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be developed to optimize separation. A starting point could be a linear gradient from a low to a high percentage of Solvent B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 345 nm.[3]
-
Injection Volume: 10-20 µL.
Acid-Base Extraction Method for Total Alkaloids from Plant Material
This protocol is a generalized procedure based on methods described for extracting alkaloids from Coptis species.[12]
-
Powdering: Grind the dried plant material (e.g., rhizomes of Coptis chinensis) to a fine powder.
-
Acidic Extraction:
-
Macerate or reflux the powdered plant material with an acidic aqueous solvent (e.g., 0.2% acetic acid in 50% ethanol) for 2-3 hours.[12]
-
Filter the mixture and collect the filtrate. Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
Basification and Extraction:
-
Adjust the pH of the concentrated aqueous extract to alkaline (pH 9-10) using a base such as ammonium hydroxide.[12]
-
Extract the alkaline solution with an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate) multiple times.
-
Combine the organic layers.
-
-
Final Extraction and Concentration:
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
-
-
Further Purification: The crude extract can be further purified by chromatographic techniques like HPLC or CCC.
Quantitative Data Summary
Table 1: Recovery Rates of Protoberberine Alkaloids using RP-HPLC
| Alkaloid | Average Recovery (%) |
| This compound | 98.94 |
| Palmatine | 101.17 |
| Berberine | 96.22 |
Data sourced from a study on the simultaneous determination of these alkaloids in Phellodendri Amurensis Cortex by RP-HPLC.[3]
Visualizations
References
- 1. Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Simultaneous determination of this compound, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. plantsjournal.com [plantsjournal.com]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Separation of natural products by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104327072A - Method for extraction and preparation of this compound and application of this compound in preparation of medicine for prevention and treatment of colon cancer - Google Patents [patents.google.com]
- 13. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 15. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC/MS/MS for identification of in vivo and in vitro metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Jatrorrhizine-induced off-target effects
Welcome to the technical support center for Jatrorrhizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating undesired off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
A1: this compound is a protoberberine alkaloid naturally found in several medicinal plants like Coptis chinensis and Berberis species.[1] It is known to be a multi-target compound, meaning it interacts with various proteins and signaling pathways in the body. Its therapeutic potential has been investigated for a range of conditions including diabetes, cancer, inflammation, and neurodegenerative diseases.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The term "off-target" for a multi-target compound like this compound depends on the desired therapeutic effect. An effect that is beneficial for one condition may be considered an undesirable off-target effect for another. For example, if the goal is to leverage its anti-cancer properties, its simultaneous inhibition of monoamine oxidase A (MAO-A), relevant for depression, could be an unwanted side effect. Some of the key activities of this compound that could be considered off-target depending on the research focus include:
-
Inhibition of acetylcholinesterase (AChE).[3]
-
Inhibition of monoamine oxidase A (MAO-A).[3]
-
Inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.[4][5]
-
Broad effects on multiple signaling pathways such as p53 and TGF-β1/Smad2/3.[6][7]
Q3: How can I reduce the off-target effects of this compound in my experiments?
A3: Reducing off-target effects for a multi-target compound involves several strategies:
-
Structural Modification: Synthesizing derivatives of this compound can alter its target selectivity. For instance, derivatives have been created to enhance specific activities, which may concurrently reduce effects on other targets.[3]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticle-based delivery systems can help to concentrate the compound at the desired site of action, thereby reducing systemic exposure and effects on non-target tissues.[8][9]
-
Dose Optimization: Carefully titrating the concentration of this compound to the lowest effective dose for the desired on-target effect can help minimize off-target responses.
Q4: Are there known derivatives of this compound with improved selectivity?
A4: Yes, research has shown that modifying the chemical structure of this compound can alter its biological activity. For example, a derivative of this compound with an amino group at the 3-position showed greater acetylcholinesterase (AChE) inhibitory activity than the parent compound.[3] Further research into synthesizing and screening novel derivatives is a key strategy for improving target selectivity.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cancer Cell Lines
| Possible Cause | Troubleshooting Step |
| Off-target effects on cell cycle or apoptosis pathways | This compound is known to influence multiple signaling pathways, including Wnt/β-catenin and p53, which can vary between cell lines.[10][11][12] Confirm the expression and activity of these pathways in your specific cell line. Consider using cell lines with known pathway statuses to standardize your experiments. |
| Variability in experimental conditions | Ensure consistent cell density, serum concentration, and incubation times. The IC50 values for this compound can be time-dependent.[10][11] |
| Compound degradation | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
Issue 2: Unexpected Neurological Effects in in vivo Models
| Possible Cause | Troubleshooting Step |
| Inhibition of Acetylcholinesterase (AChE) or Monoamine Oxidase A (MAO-A) | This compound inhibits both AChE and MAO-A.[3] If these are not your intended targets, consider whether these activities could be responsible for the observed neurological effects. Assess the activity of these enzymes in your model system. |
| Blood-brain barrier permeability | The extent to which this compound and its metabolites cross the blood-brain barrier can influence neurological effects. Review pharmacokinetic data for your specific model organism. |
| Interaction with other administered compounds | This compound inhibits cytochrome P450 enzymes, which could alter the metabolism and efficacy of co-administered drugs.[4][5] Review the metabolic pathways of all compounds in your study. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound on various targets.
Table 1: Enzyme Inhibition
| Target Enzyme | IC50 Value | Cell/System | Reference |
| Monoamine Oxidase A (MAO-A) | 4 µM | Recombinant Human | [3] |
| Acetylcholinesterase (AChE) | 0.57 µM - 106.1 µM | Varies | [3] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 17.8 µM | HEK293-hIDO1 cells | [1] |
| Cytochrome P450 1A1 (CYP1A1) | Competitive or mixed inhibition | Recombinant Human | [4][5] |
| Cytochrome P450 1B1 (CYP1B1) | Competitive or mixed inhibition | Recombinant Human | [4][5] |
Table 2: Anti-proliferative Activity in Colorectal Cancer Cells
| Cell Line | 24h IC50 | 48h IC50 | 72h IC50 | Reference |
| HCT-116 | 16.21 ± 0.83 µM | 8.01 ± 0.64 µM | 6.99 ± 0.29 µM | [10][11] |
| HT-29 | 13.64 ± 1.61 µM | 6.27 ± 0.17 µM | 5.46 ± 0.13 µM | [10][11] |
Experimental Protocols
Cell Viability MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.[6][10][11][12][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10] Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the 96-well plate with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method.[9][17][18][19]
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
AChE solution (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound dilutions in buffer (ensure final DMSO concentration is low, e.g., <1%)
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of your this compound dilution or control.
-
Add 10 µL of AChE solution to initiate the pre-incubation. Incubate for 15 minutes at 25°C.
-
Add 20 µL of ATCI solution to start the reaction.
-
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay (Luminescence-based)
This protocol is a general guide for using a commercial luminescence-based assay kit (e.g., P450-Glo™).[4][7][20]
-
Reagent Preparation: Prepare recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1), luminogenic substrate, and this compound dilutions according to the kit manufacturer's instructions.
-
Reaction Setup: In a white, opaque 96-well plate, combine the CYP enzyme, buffer, and this compound at various concentrations.
-
Initiation: Add the luminogenic substrate to start the reaction. Incubate at room temperature for the time specified in the kit's protocol (e.g., 10-30 minutes).
-
Detection: Add the luciferin (B1168401) detection reagent to each well. This reagent stops the CYP reaction and initiates the luminescent signal.
-
Measurement: After a brief incubation (e.g., 20 minutes), measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates inhibition. Calculate the percent inhibition and determine the IC50 value.
Visualizations
References
- 1. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 3-alkoxythis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
- 16. High-throughput sequencing reveals this compound inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. attogene.com [attogene.com]
- 20. researchgate.net [researchgate.net]
Enhancing the yield of Jatrorrhizine from natural plant sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you enhance the yield of Jatrorrhizine from natural plant sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the extraction, purification, and analysis of this compound.
Extraction & Yield Optimization
Question: My this compound yield is consistently lower than reported values. What are the most likely causes?
Answer: Low yields of this compound can stem from several factors throughout the experimental workflow. A systematic evaluation of the following is recommended:
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant species, geographical source, harvest time, and storage conditions.[1] Heat and light can degrade alkaloids, so ensure your plant material has been properly handled and stored.[1]
-
Particle Size: Inadequate grinding of the plant material limits solvent penetration. Ensure the material is pulverized to a fine, consistent powder to maximize the surface area for extraction.[1]
-
Extraction Method Inefficiency: Traditional methods like maceration are often less efficient. Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yields by enhancing cell wall disruption.[2][3]
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and solvent-to-solid ratio are critical. These parameters must be optimized for your specific plant material. For instance, protoberberine alkaloid extraction is highly pH-dependent.[1]
Question: What is the most effective and environmentally friendly solvent for this compound extraction?
Answer: While methanol (B129727) and ethanol (B145695) are commonly used, recent studies highlight the efficacy of eco-friendly solvent systems for extracting protoberberine alkaloids like this compound. Aqueous solutions of organic acids (e.g., lactic acid, malic acid) and Deep Eutectic Solvents (DES) have shown high extraction efficiencies.[4] These "green solvents" are often non-toxic, biodegradable, and can be optimized for high yields, making them excellent alternatives to volatile organic compounds.[4]
Question: Can I improve my this compound yield without changing my extraction protocol?
Answer: Yes, by using elicitors. Elicitation is a powerful strategy to boost the biosynthesis of secondary metabolites within the plant itself or in cell cultures before extraction.[5] Jasmonates, such as Methyl Jasmonate (MeJA), are well-known elicitors that can upregulate the expression of genes in the benzylisoquinoline alkaloid (BIA) biosynthetic pathway.[6][7] Applying MeJA to plant cell cultures or as a foliar spray can significantly increase the accumulation of this compound.[7]
Purification & Analysis (HPLC)
Question: I am having trouble separating this compound from other co-eluting alkaloids like Berberine and Palmatine in my HPLC analysis. How can I improve resolution?
Answer: This is a common challenge due to the structural similarity of protoberberine alkaloids. Here are several strategies to improve chromatographic separation:
-
Optimize the Mobile Phase:
-
pH Adjustment: Use an acidic modifier in the mobile phase. Phosphoric acid (e.g., 0.1%) or formic acid (e.g., 0.05% - 0.1%) is effective.[8][9] Adjusting the pH can alter the ionization state of the alkaloids and improve peak shape and resolution.
-
Gradient Elution: Employ a gradient elution program with acetonitrile (B52724) and acidified water. A carefully controlled gradient can effectively separate closely related compounds.[8]
-
-
Select the Right Column: A high-quality C18 column is typically used.[8][10] Columns with different specifications (e.g., particle size, length) can provide different selectivity. For instance, a Phenomenex Gemini C18 column (4.6 mm x 250 mm, 5 µm) has been successfully used for this separation.[8]
-
Ion-Pairing Agents: If resolution is still poor, consider adding an ion-pairing reagent like sodium dodecyl sulfate (B86663) to the mobile phase. This can enhance the separation of these quaternary alkaloids.[1]
Question: My this compound peaks are showing tailing or are broad. What should I do?
Answer: Peak tailing or broadening in HPLC is often caused by secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically < 3) to keep the alkaloids fully protonated and minimize interactions with residual silanols on the silica-based column.
-
Use a High-Purity Column: Employ a high-purity silica (B1680970) column or one with end-capping to reduce the availability of free silanol (B1196071) groups that cause tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to broad peaks. Try diluting your sample.
-
Column Contamination/Voiding: If the problem persists and worsens over time, your column may be contaminated or have developed a void at the inlet. Flush the column with a strong solvent or reverse it and flush. If this fails, replace the guard column or the analytical column itself.
Question: I suspect my this compound is degrading during the experimental process. How can I prevent this?
Answer: this compound, like many alkaloids, can be sensitive to heat, light, and extreme pH.
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature (<55°C).[11] For methods like MAE, it's crucial to balance temperature with extraction time to prevent thermal degradation.[12]
-
Light Protection: Store both the plant material and the extracted samples in the dark or in amber-colored vials to prevent photodegradation.
-
pH Management: While pH is manipulated during acid-base extractions, prolonged exposure to strong acids or bases can cause degradation. Neutralize extracts after separation steps and ensure proper storage conditions.
-
Storage: Store purified this compound and crude extracts at low temperatures (-20°C is preferable for long-term storage) in a dry, dark environment.
Data Presentation: Comparison of Extraction Methods
Modern extraction techniques generally offer higher yields in shorter times compared to conventional methods. The following table summarizes typical performance for protoberberine alkaloids.
| Extraction Method | Typical Solvent | Time | Temperature | Average Yield | Key Advantages |
| Maceration | 70% Ethanol | 24-72 hrs | Room Temp. | Low | Simple setup, low cost. |
| Soxhlet Extraction | Methanol/Ethanol | 8-24 hrs | Solvent Boiling Point | Moderate | Exhaustive extraction. |
| Ultrasound-Assisted (UAE) | 60% Ethanol | 30-60 min | 40-60°C | High | Reduced time & solvent, improved yield.[3][10] |
| Microwave-Assisted (MAE) | 60% Ethanol | 5-15 min | 80-160°C | High to Very High | Extremely fast, highly efficient.[3][6] |
Note: Yields are relative and highly dependent on the plant source and specific optimized conditions. A study on Coscinium fenestratum found MAE yielded 2.36 mg/g of this compound in just 15 minutes, outperforming conventional methods that took 8-24 hours.[6]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized methods for protoberberine alkaloids from sources like Coptis chinensis.[4]
-
Sample Preparation: Dry the plant material (e.g., rhizomes of Coptis chinensis) at 50°C until constant weight. Grind the dried material into a fine powder (40-60 mesh).
-
Solvent Preparation: Prepare the extraction solvent. An effective green option is a 40% (w/w) aqueous solution of malic acid.[4]
-
Extraction:
-
Post-Extraction:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: Elicitation with Methyl Jasmonate (MeJA) in Plant Cell Culture
This protocol describes the application of MeJA to a plant cell suspension culture to boost secondary metabolite production.
-
Culture Preparation: Establish a stable cell suspension culture of your plant source (e.g., Coptis chinensis) in a suitable liquid medium (e.g., Murashige and Skoog).
-
Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol. Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Elicitation:
-
Grow the cell cultures for a set period (e.g., 10-15 days) to reach the exponential growth phase.
-
Aseptically add the sterile MeJA stock solution to the cell culture flasks to a final concentration of 100-200 µM.[13] An equivalent volume of sterile ethanol should be added to control cultures.
-
-
Incubation and Harvest:
-
Continue to incubate the elicited cultures for an additional period, typically 24 hours to 8 days.[7][13] The optimal exposure time should be determined experimentally.
-
After the incubation period, harvest the cells by filtration.
-
Lyophilize (freeze-dry) the cells and proceed with the desired extraction protocol (e.g., UAE as described above).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow for the extraction and analysis of this compound.
Jasmonate Signaling Pathway for BIA Biosynthesis
This diagram illustrates the simplified signaling cascade initiated by Jasmonic Acid (JA) or Methyl Jasmonate (MeJA), leading to the enhanced production of Benzylisoquinoline Alkaloids (BIAs) like this compound.
When MeJA is applied, it is perceived by the COI1 receptor. This complex then targets the JAZ repressor protein for degradation by the 26S proteasome. The degradation of JAZ releases the MYC2 transcription factor, which can then activate the expression of genes involved in the BIA biosynthesis pathway, ultimately leading to a higher accumulation of this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories [mdpi.com]
- 6. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) [frontiersin.org]
- 8. [Simultaneous determination of this compound, palmatine, berberine, and obacunone in Phellodendri Amurensis Cortex by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plantsjournal.com [plantsjournal.com]
- 10. sylvalestari.fp.unila.ac.id [sylvalestari.fp.unila.ac.id]
- 11. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Jatrorrhizine versus Palmatine: a comparative study of their anticancer properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two structurally similar protoberberine alkaloids, Jatrorrhizine and Palmatine (B190311).[1][2] Both compounds, isolated from medicinal plants like Coptis chinensis and Phellodendron amurense, have demonstrated significant potential in oncology research.[3][4][5][6] This document synthesizes experimental data to compare their cytotoxicity, mechanisms of action, and in vivo efficacy, providing a resource for researchers investigating natural products for cancer therapy.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. While both this compound and Palmatine exhibit broad-spectrum anticancer activity, their potency varies across different cancer cell lines.[7][8] The following table summarizes the IC50 values reported in various studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Palmatine
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound HCl | C8161 | Human Metastatic Melanoma | 47.4 ± 1.6 | [9] |
| HCT-116 | Human Colorectal Carcinoma | ~25-50 | [10][11] | |
| HT-29 | Human Colorectal Carcinoma | ~25-50 | [10] | |
| MDA-MB-231 | Human Breast Cancer | 10-30* | [12] | |
| Palmatine | OVCAR-4 | Ovarian Cancer | 5.5 - 7.9 | [13][14] |
| OVCAR-8 | Ovarian Cancer | 5.5 - 7.9 | [14] | |
| MCF7 | Human Breast Cancer | ~14.5 (5.126 µg/mL) | [15] | |
| T47D | Human Breast Cancer | ~16.5 (5.805 µg/mL) | [15] | |
| ZR-75-1 | Human Breast Cancer | ~15.2 (5.362 µg/mL) | [15] | |
| SMMC7721 | Human Hepatoma | >13.58 | [16] | |
| 13-n-Octyl Palmatine | SMMC7721 | Human Hepatoma | 0.02 ± 0.01 | [16] |
Note: Values are estimated based on reported effective concentration ranges. Direct IC50 values were not explicitly stated in these publications. The cytotoxicity of 13-n-alkyl derivatives of both palmatine and berberine (B55584) has been shown to be significantly more potent than the parent compounds.[16]
Mechanistic Insights into Anticancer Action
This compound and Palmatine exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cell proliferation and survival.[7][17][18]
This compound: this compound's primary anticancer mechanism involves the induction of apoptosis.[3][7] It has been shown to trigger the mitochondrial apoptosis pathway by decreasing the expression of the anti-apoptotic protein Bcl-2, which leads to the release of cytochrome c.[3] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3] Furthermore, this compound can inhibit the proliferation and metastasis of cancer cells by modulating the Wnt/β-catenin signaling pathway.[10][12] In some contexts, it can also inhibit cancer cell growth by affecting genes related to ferroptosis, a distinct form of cell death.[11]
Caption: this compound's mechanism of apoptosis induction.
Palmatine: Palmatine also induces apoptosis but can act through different primary targets. In colon cancer cells, Palmatine directly targets and inhibits Aurora Kinase A (AURKA).[19] This inhibition leads to cell cycle arrest in the G2/M phase and triggers the mitochondrial apoptosis pathway, characterized by increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential.[19] Like this compound, this culminates in the activation of caspases 9 and 3.[19] Additionally, Palmatine is known to suppress the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation in many cancers.[17][20][21]
Caption: Palmatine's multi-target anticancer mechanisms.
Table 2: Comparative Mechanisms of Anticancer Action
| Feature | This compound | Palmatine |
| Primary Mode of Action | Induction of Apoptosis, Inhibition of Proliferation | Induction of Apoptosis, Cell Cycle Arrest |
| Key Molecular Targets | Bcl-2, Caspase-9, Caspase-3, Wnt/β-catenin pathway | Aurora Kinase A (AURKA), PI3K/Akt/mTOR pathway |
| Cell Cycle Effects | Induces S phase arrest in colorectal cancer cells.[10] | Induces G2/M phase arrest in colon cancer cells.[19] |
| Apoptosis Induction | Via mitochondrial pathway (Bcl-2 inhibition).[3] | Via mitochondrial pathway (AURKA inhibition, ROS production).[19] |
| Other Mechanisms | Affects ferroptosis-related genes[11]; inhibits metastasis.[10][12] | Inhibits cell migration and invasion.[20][22] |
In Vivo Antitumor Efficacy
Both alkaloids have demonstrated antitumor activity in preclinical animal models, validating their potential as therapeutic agents.
-
This compound: In a nude mouse xenograft model using HCT-116 colorectal cancer cells, this compound treatment suppressed tumor growth and lung metastasis.[10] The in vivo mechanism was consistent with in vitro findings, showing increased apoptosis within the tumor tissue.[10]
-
Palmatine: Palmatine has also been shown to significantly inhibit the proliferation of colon cancer cells in vivo.[19] Studies on its derivatives have shown potent cytotoxicity in mice with S180 sarcoma xenografts, proving more effective than the parent compound.[16]
Experimental Protocols
The findings described in this guide are based on established experimental methodologies. Below are detailed protocols for key assays used to evaluate the anticancer properties of these compounds.
Caption: General experimental workflow for anticancer drug evaluation.
A. Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Palmatine. A vehicle control (e.g., DMSO) and an untreated control are included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., isopropanol (B130326) or DMSO) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.
B. Apoptosis Assessment (Annexin V/PI Flow Cytometry) This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the desired concentrations of the compound for a specific time.
-
Cell Harvesting: Both floating and adherent cells are collected, combined, and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 100 µL of Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: An additional 400 µL of binding buffer is added to each sample. The stained cells are analyzed immediately using a flow cytometer to quantify the different cell populations.
C. Western Blot Analysis for Protein Expression
-
Protein Extraction: Treated and control cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. It is then incubated with specific primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Palmatine are promising isoquinoline (B145761) alkaloids with significant, multi-faceted anticancer properties. While they share the ability to induce apoptosis via the mitochondrial pathway, they exhibit differences in their primary molecular targets and effects on the cell cycle. Palmatine often demonstrates lower IC50 values in several cancer lines, particularly breast cancer, and has a well-defined target in AURKA. This compound's action against the Wnt pathway and its newly discovered link to ferroptosis present unique therapeutic avenues.
For drug development professionals, the development of more potent synthetic analogues, such as 13-n-alkyl palmatine, highlights a promising strategy to enhance efficacy.[16] Further direct comparative studies, especially in vivo, are necessary to fully elucidate their differential therapeutic potential and to determine which compound may be better suited for specific cancer types.
References
- 1. readersinsight.net [readersinsight.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palmatine - Wikipedia [en.wikipedia.org]
- 9. This compound hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. High-throughput sequencing reveals this compound inhibits colorectal cancer growth by ferroptosis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Synthetic vs. Natural Jatrorrhizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and natural jatrorrhizine (B191652), focusing on their efficacy as demonstrated in preclinical research. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes the existing data on the bioactivity of natural this compound and outlines the methodologies for both its synthesis and extraction. This information is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their studies.
Overview of this compound
This compound is a protoberberine alkaloid found in a variety of medicinal plants, including those from the Berberis, Coptis, and Tinospora genera.[1][2][3][4] It has a long history of use in traditional medicine and has been the subject of extensive research for its diverse pharmacological properties. These include anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The development of a chemical synthesis route for this compound presents an alternative to its extraction from natural sources, offering potential advantages in terms of scalability and purity.[2]
Data Presentation: Efficacy of Natural this compound
The following tables summarize the quantitative data on the efficacy of natural this compound across various therapeutic areas.
Anticancer Activity
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 µM (72h) | [5] |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 µM (72h) | [5] |
| MDA-MB-231 | Mammary Carcinoma | 11.08 ± 1.19 µM | [1] |
| MCF-7 | Mammary Carcinoma | 17.11 ± 4.54 µM | [1] |
| 4T1 | Mammary Carcinoma | 22.14 ± 2.87 µM | [1] |
| C8161 | Metastatic Melanoma | 47.4 ± 1.6 µM |
Antimicrobial Activity
| Microorganism | Condition | MIC Value | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 64 mg/L | [6] |
Anti-inflammatory Activity
| Assay | Cell Line | Inhibition | Concentration | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | >60% | 100 µg/mL | [7][8] |
| iNOS Expression | RAW264.7 | 45% | 100 µg/mL | [7][8] |
| COX-2 Expression | RAW264.7 | 29% | 100 µg/mL | [7][8] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. However, the methodologies employed are standard in the field of pharmacology and cell biology. Below are general descriptions of the key assays used to generate the data in this guide.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is measured by a spectrophotometer and is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically performed using broth microdilution or agar (B569324) dilution methods. A series of dilutions of the antimicrobial agent are prepared in a liquid growth medium or on agar plates, which are then inoculated with a standardized number of microorganisms. After incubation, the cultures are observed for growth, and the MIC is determined as the lowest concentration of the agent that inhibits it.
Nitric Oxide (NO) Assay
The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, most notably the Wnt/β-catenin and apoptosis pathways.
Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][9][10] It does so by increasing the expression of GSK-3β, which leads to the degradation of β-catenin.[5] This, in turn, suppresses the transcription of Wnt target genes that are involved in cell proliferation and metastasis.
Apoptosis Signaling Pathway
This compound induces apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for its anticancer activity. The induction of apoptosis involves the mitochondrial pathway, which is characterized by the release of cytochrome c and the activation of caspases, a family of proteases that execute the process of cell death.
Comparison of Synthetic and Natural this compound
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from various medicinal plants such as Coptis chinensis and Berberis species.[1][2][3][4] | Produced through a multi-step chemical synthesis process.[2] |
| Efficacy | Well-documented anticancer, antimicrobial, and anti-inflammatory activities with established IC50 and MIC values.[1][5][6][7][8] | Efficacy data is not available in the current literature, but a pure synthetic compound is expected to have identical biological activity to its natural counterpart. |
| Purity | Purity can vary depending on the extraction and purification methods. May contain other co-occurring bioactive compounds. | High purity can be achieved, with the primary impurities being reagents and byproducts from the synthesis process. |
| Scalability | Production is dependent on the availability and cultivation of the source plants. | The synthesis process is scalable, offering the potential for large-scale production independent of botanical supply.[2] |
| Consistency | The chemical profile of extracts can vary based on factors such as plant genetics, growing conditions, and harvesting time. | Offers high batch-to-batch consistency in terms of purity and composition. |
Conclusion
The existing body of research provides strong evidence for the therapeutic potential of natural this compound. While there is a lack of direct comparative efficacy data for synthetic this compound, the principles of chemistry and pharmacology suggest that a pure synthetic version should exhibit the same biological activity as the natural compound.
The choice between natural and synthetic this compound will depend on the specific research or development goals. For initial exploratory studies, natural extracts may offer the advantage of synergistic effects from co-occurring compounds. For later-stage development and clinical applications, the high purity, consistency, and scalability of synthetic this compound are significant advantages.
Further research is needed to directly compare the efficacy of synthetic and natural this compound in various preclinical models. Such studies would provide valuable data to guide the future development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Naturally Occurring Small Molecules to Target the Wnt/β-Catenin Signaling Pathway in Colorectal Cancer [mdpi.com]
Jatrorrhizine: A Head-to-Head Comparison with Metformin in Preclinical Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jatrorrhizine, a naturally occurring isoquinoline (B145761) alkaloid, and Metformin (B114582), the first-line standard-of-care drug for type 2 diabetes. The comparison is based on available preclinical data from animal models of type 2 diabetes, focusing on their anti-hyperglycemic effects and underlying molecular mechanisms. While direct head-to-head clinical trials are lacking, this guide synthesizes data from comparable experimental setups to offer valuable insights for researchers in metabolic diseases.
Executive Summary
This compound has demonstrated significant anti-diabetic properties in various preclinical models, exhibiting effects on blood glucose regulation and insulin (B600854) sensitivity that are comparable in mechanism to Metformin. Both compounds exert their effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. The available data suggests that this compound holds promise as a potential therapeutic agent for type 2 diabetes; however, further rigorous comparative studies are warranted to establish its relative efficacy and safety profile against the current standard of care.
Quantitative Comparison of Anti-Diabetic Effects
The following tables summarize the anti-hyperglycemic effects of this compound and Metformin in commonly used animal models of type 2 diabetes. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Effects on Fasting Blood Glucose in High-Fat Diet (HFD)-Induced Diabetic Mice
| Compound | Dosage | Treatment Duration | Animal Model | Baseline Fasting Blood Glucose | Post-Treatment Fasting Blood Glucose | Reference |
| This compound | 50 mg/kg/day (oral) | 5 weeks | C57BL/6J mice | >11 mM | Normalized | [1] |
| Metformin | 150 mg/kg/day (oral gavage) | 1 month | C57BL/6J mice | Not specified | Significantly reduced vs. HFD control | |
| Metformin | 0.25% and 0.5% in diet | 9 weeks | C57BL/6J mice | Not specified | Markedly improved hyperglycemia |
Table 2: Effects on Fasting Blood Glucose in Genetically Diabetic (db/db) Mice
| Compound | Dosage | Treatment Duration | Animal Model | Key Findings | Reference |
| This compound | Not specified | Not specified | db/db mice | Potent reduction of blood glucose | [2] |
| Metformin | Not specified | 2 weeks | db/db mice | Did not significantly affect fasting blood glucose | [3][4] |
| Metformin | Not specified | 4 weeks | db/db mice | Did not significantly elevate serum adiponectin levels | [5] |
Note: The results for Metformin in db/db mice show some variability across studies, which could be attributed to differences in the age of the animals, specific treatment protocols, and the parameters measured.
Mechanism of Action: A Comparative Overview
Both this compound and Metformin converge on the activation of the AMPK signaling pathway, a key mechanism underlying their anti-diabetic effects.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of this compound and Metformin.
This compound has been shown to upregulate the phosphorylation of AMPK (p-AMPK)[2]. Metformin activates AMPK, primarily by inhibiting Complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP/ATP ratio[6].
Activated AMPK, in both cases, leads to two key downstream effects contributing to lower blood glucose:
-
Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.[2][7][8]
-
Decreased Hepatic Glucose Production: AMPK activation suppresses gluconeogenesis in the liver, reducing the endogenous production of glucose.[6][9]
Experimental Protocols
The following are representative experimental methodologies extracted from the cited preclinical studies.
This compound: High-Fat Diet-Induced Diabetic Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% kcal from fat) for a period of 10-15 weeks to induce obesity and insulin resistance.[1]
-
Drug Administration: this compound is administered orally, for example, at a dose of 50 mg/kg body weight daily for the last 5 weeks of the high-fat diet feeding.[1]
-
Blood Glucose Measurement: Fasting blood glucose is measured from tail vein blood using a glucometer after a 6-hour fast. Mice with fasting blood glucose levels above 11 mM are considered diabetic.[1]
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT): After a 6-hour fast, mice are given an oral gavage of glucose (1.2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): Following a 2-hour fast, mice are given an intraperitoneal injection of insulin (0.5 U/kg body weight). Blood glucose is measured at the same time intervals as the OGTT.
-
-
Western Blot Analysis: Tissues (e.g., aorta, liver, muscle) are harvested to determine the protein expression levels of key signaling molecules such as total and phosphorylated AMPK and Akt by Western blotting.
Metformin: Alloxan-Induced Diabetic Rat Model
-
Animal Model: Adult male albino Wistar rats are used. Diabetes is induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 120-130 mg/kg body weight).[10][11]
-
Confirmation of Diabetes: Fasting blood sugar levels are measured 72 hours post-alloxan injection using a glucometer. Rats with fasting blood glucose over 200 mg/dL are considered diabetic.[10][11]
-
Drug Administration: Metformin is administered orally, for instance, at a dose of 1000 mg/kg/day for one month.[10]
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure fasting blood glucose levels.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical anti-diabetic studies.
Conclusion and Future Directions
The available preclinical evidence indicates that this compound possesses significant anti-diabetic properties, acting through mechanisms that overlap with the established standard-of-care drug, Metformin. Both compounds effectively improve glycemic control in animal models of type 2 diabetes, with the activation of the AMPK signaling pathway being a central component of their action.
Future research should focus on:
-
Direct Comparative Studies: Conducting studies that directly compare this compound and Metformin in the same animal models, using a range of doses to establish dose-response relationships.
-
Long-term Efficacy and Safety: Evaluating the long-term effects of this compound on glycemic control, as well as its safety profile, in chronic animal models of diabetes.
-
Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and formulation.
-
Clinical Trials: Ultimately, well-designed randomized controlled clinical trials are necessary to determine the therapeutic potential of this compound in humans with type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of two weeks of metformin treatment on whole-body glycocalyx barrier properties in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of antidiabetic treatment with metformin and insulin on serum and adipose tissue adiponectin levels in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
Unveiling the Neuroprotective Potential of Jatrorrhizine: A Comparative Analysis Across Neuronal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective mechanisms of Jatrorrhizine (B191652) (JAT), a naturally occurring protoberberine alkaloid, across various in vitro neuronal models. We delve into the experimental data supporting its efficacy against neurotoxicity induced by β-amyloid (Aβ), okadaic acid (OA), and hydrogen peroxide (H₂O₂), highlighting its anti-oxidative, anti-apoptotic, and anti-inflammatory properties.
This compound has emerged as a promising candidate for neuroprotective therapies, with studies demonstrating its ability to mitigate neuronal damage, a hallmark of neurodegenerative diseases such as Alzheimer's disease. This guide synthesizes key findings, presenting a comparative view of its effects on different neuronal cell lines and primary cultures, and provides detailed experimental protocols for the validation of its neuroprotective mechanisms.
Comparative Efficacy of this compound in Different Neurotoxicity Models
The neuroprotective effects of this compound have been validated in several neuronal models, each mimicking different aspects of neurodegenerative pathology. The following tables summarize the quantitative data from key studies, showcasing JAT's ability to counteract the detrimental effects of various neurotoxic agents.
| Neuronal Model | Neurotoxic Agent | This compound Concentration | Key Findings | Reference |
| SH-SY5Y Cells | Aβ (25-35) (20 µM) | 10 µM | Increased cell proliferation; Decreased apoptosis rate; Decreased MDA and LDH levels; Increased SOD activity. | [1] |
| Rat Cortical Neurons | Aβ (25-35) (25 µM) | 1-10 µM | Significantly attenuated Aβ-induced neurotoxicity; Suppressed caspase-3 activation. | [2][3] |
| HT22 Hippocampal Neurons | Okadaic Acid (OA) (80 nM) | Not specified in abstract | Attenuated OA-induced cytotoxicity and apoptosis; Inhibited the MAPK pathway. | [4][5] |
| Primary Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) (50 µM) | 5-20 µM | Markedly inhibited H₂O₂-induced neurotoxicity; Attenuated the reduction in Bcl-2/Bax ratio and caspase-3 activation. | [6][7] |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) (200 µM) | 0.01-10.0 µM | Markedly elevated cell viability and antioxidant enzyme activities; Prevented LDH release and lipid peroxidation. | [8] |
In-Depth Analysis of Neuroprotective Mechanisms
Attenuation of Oxidative Stress
Oxidative stress is a critical factor in neuronal cell death. This compound has been shown to bolster the cellular antioxidant defense system.
| Neuronal Model | Neurotoxic Agent | Effect of this compound on Oxidative Stress Markers | Reference |
| SH-SY5Y Cells | Aβ (25-35) | ↓ Malondialdehyde (MDA), ↓ Lactate Dehydrogenase (LDH), ↑ Superoxide Dismutase (SOD) | [1] |
| Rat Cortical Neurons | Aβ (25-35) | ↑ SOD, ↑ Glutathione Peroxidase (GSH-Px), ↓ MDA, ↓ Reactive Oxygen Species (ROS) | [2][3] |
| HT22 Hippocampal Neurons | Okadaic Acid (OA) | ↑ SOD, ↑ GSH-Px, ↓ MDA, ↓ Intracellular ROS | [4] |
| Primary Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) | ↑ SOD, ↑ GSH-Px, ↓ MDA, ↓ ROS | [6][7] |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | ↑ SOD, ↑ Heme Oxygenase-1 (HO-1), ↓ MDA, ↓ ROS | [8] |
Inhibition of Apoptosis
This compound effectively modulates the expression of key proteins involved in the apoptotic cascade, thereby preventing programmed cell death in neurons.
| Neuronal Model | Neurotoxic Agent | Effect of this compound on Apoptotic Markers | Reference |
| SH-SY5Y Cells | Aβ (25-35) | ↓ Apoptosis Rate | [1] |
| Rat Cortical Neurons | Aβ (25-35) | ↓ Cleaved Caspase-3, Prevents Cytochrome c release | [2][3] |
| HT22 Hippocampal Neurons | Okadaic Acid (OA) | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3 | [4] |
| Primary Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) | ↑ Bcl-2/Bax ratio, ↓ Cleaved Caspase-3 | [6][7] |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | ↓ Caspase-3 activation | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating complex intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate two of the key pathways identified in the literature.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, HT22, PC12)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., Aβ, OA, H₂O₂) to the wells and incubate for the desired period (e.g., 24 hours).
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Neuronal cells
-
6-well plates
-
DCFH-DA solution (10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 6-well plate and culture until they reach the desired confluency.
-
Treat the cells with this compound and the neurotoxic agent as described in the MTT assay protocol.
-
Wash the cells twice with PBS.
-
Add 1 mL of DCFH-DA solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 488 nm and emission at 525 nm.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Neuronal cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Culture and treat the cells as previously described.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin.
References
- 1. This compound can improve nerve cell injury induced by Aβ 25-35, acting through miR-223-3p/HDAC4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of this compound on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. The protective effects of this compound on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons. | Semantic Scholar [semanticscholar.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protective Effect of this compound Against Oxidative Stress in Primary Rat Cortical Neurons | Bentham Science [benthamscience.com]
- 8. Neuroprotective effect of this compound on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Jatrorrhizine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Jatrorrhizine, a protoberberine alkaloid, requires specific disposal procedures due to its hazardous properties. Adherence to these guidelines is essential to mitigate risks to personnel and prevent environmental contamination.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following potential effects:
-
Human Health: Harmful if swallowed and may cause skin and serious eye irritation.[1][2] Some safety data sheets (SDS) indicate it can be toxic in contact with skin, fatal if inhaled, may cause an allergic skin reaction, and is suspected of causing cancer.
-
Environmental: Very toxic to aquatic life with long-lasting effects.[3] It is crucial to prevent its release into the environment.[3]
| Hazard Statement | Classification | References |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][2][4] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1][2][4] |
| Toxic in contact with skin | Acute toxicity, Dermal (Category 3) | |
| Fatal if inhaled | Acute toxicity, Inhalation (Category 2) | |
| May cause an allergic skin reaction | Skin sensitization (Category 1) | |
| May cause cancer | Carcinogenicity (Category 1B) | |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | [3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to manage it as a hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and disposable labware in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Liquid Waste:
-
Empty Containers:
-
"Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate from the cleaning process must be collected as hazardous liquid waste.
-
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
Step 3: Professional Disposal
-
Arrange for the disposal of the hazardous waste through a licensed and professional waste disposal company.[3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
Step 4: Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[3]
-
Wear appropriate PPE as listed above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Disposal Decisions
Caption: Decision tree for segregating this compound waste streams.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Jatrorrhizine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Jatrorrhizine, a bioactive alkaloid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance that can cause moderate to severe skin and eye irritation.[1][2] It is also harmful if swallowed.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[2][3] |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation.[2][4] |
| Body Protection | Laboratory coat or a long-sleeved overall | To prevent contamination of personal clothing and skin.[4] |
| Respiratory Protection | Use in a well-ventilated area. A self-contained breathing apparatus may be necessary to prevent contact with skin and eyes.[1] | To avoid inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for safe handling, from preparation to post-experiment cleanup.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[2][5] Remove contaminated clothing. |
| Eye Contact | Rinse opened eyes for several minutes under running water.[2] If symptoms persist, consult a doctor. |
| Ingestion | Do not induce vomiting. Immediately call a poison control center or doctor for treatment advice.[5] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be collected in a suitable, closed, and clearly labeled container for hazardous waste.[6] Disposal must be carried out by a licensed, professional waste disposal company in accordance with all federal, state, and local regulations.[6] Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Chloride | CymitQuimica [cymitquimica.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
